Product packaging for ABT-199 hydrochloride(Cat. No.:)

ABT-199 hydrochloride

Cat. No.: B12284193
M. Wt: 904.9 g/mol
InChI Key: KZBWSKPPRSQXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Anti-Apoptotic BCL-2 Family Proteins in Cellular Homeostasis and Disease Pathogenesis

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netfrontiersin.org This family is broadly divided into two opposing factions: the pro-apoptotic members (e.g., BAX, BAK) and the anti-apoptotic members (e.g., BCL-2, BCL-XL, BCL-W, MCL-1). biomolther.orgspandidos-publications.com In a healthy cell, a delicate balance between these factions ensures cellular homeostasis, allowing for the removal of damaged or unnecessary cells. biomolther.orgspandidos-publications.com

Anti-apoptotic BCL-2 proteins function by sequestering their pro-apoptotic counterparts, preventing them from permeabilizing the outer mitochondrial membrane. frontiersin.orgspandidos-publications.com This action is critical for cell survival. However, in many pathological states, particularly in cancer, this balance is disrupted. nih.gov The overexpression of anti-apoptotic proteins like BCL-2 is a common feature in various hematological malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. researchgate.netbiomolther.orgportlandpress.com This overexpression allows cancer cells to evade apoptosis, contributing to tumor development, progression, and resistance to conventional chemotherapies. researchgate.netnih.gov Therefore, the anti-apoptotic BCL-2 proteins have been identified as prime therapeutic targets for restoring the natural process of programmed cell death in cancer cells. biomolther.orgresearchgate.net

Evolution of BH3-Mimetics: From Broad-Spectrum BCL-2 Family Inhibition to Selective BCL-2 Antagonism

The strategy to therapeutically target anti-apoptotic BCL-2 proteins centered on mimicking their natural antagonists, the BH3-only proteins. nih.govnih.gov These proteins contain a single BCL-2 Homology 3 (BH3) domain, which they use to bind to a hydrophobic groove on the surface of anti-apoptotic BCL-2 family members. portlandpress.comnih.gov This interaction displaces pro-apoptotic proteins, triggering cell death. Small molecules designed to mimic this action are known as BH3-mimetics. nih.govmdpi.com

The first generation of bona fide BH3-mimetics included compounds like ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263). nih.govaacrjournals.org These molecules were a significant step forward, demonstrating high-affinity binding to the BH3-binding groove of BCL-2, BCL-XL, and BCL-W. nih.govoup.comoncotarget.com Navitoclax showed promising activity in preclinical models and early clinical trials, especially in BCL-2-dependent cancers like CLL. aacrjournals.orgfrontiersin.org

However, the broad-spectrum inhibition of these compounds led to a significant, on-target toxicity. aacrjournals.orgashpublications.org Platelets, which are essential for blood clotting, rely on BCL-XL for their survival. nih.govaacrjournals.org By inhibiting BCL-XL, Navitoclax caused a rapid and dose-dependent decrease in platelet counts (thrombocytopenia). aacrjournals.orgashpublications.orgoatext.com This toxicity limited the achievable dose of Navitoclax, potentially compromising its therapeutic efficacy against tumors that required higher concentrations for BCL-2 inhibition. researchgate.netoatext.com Furthermore, resistance to these agents could emerge through the upregulation of Mcl-1, an anti-apoptotic protein that is not effectively targeted by ABT-737 or Navitoclax. oup.comnih.govnih.gov

The limitations of Navitoclax prompted a sophisticated effort to engineer a BCL-2-selective inhibitor that would spare BCL-XL and, consequently, platelets. researchgate.netashpublications.org Researchers utilized nuclear magnetic resonance (NMR)-based structural analysis to identify subtle differences between the BH3-binding grooves of BCL-2 and BCL-XL. ashpublications.orgacs.org Key differences were found in the P2 and P4 hydrophobic pockets within the binding groove. ashpublications.orgacs.org

Through a meticulous process of structure-guided reverse engineering, Navitoclax was modified to create ABT-199. researchgate.netnih.govashpublications.org This re-engineering resulted in a compound that maintains sub-nanomolar binding affinity for BCL-2 but has a dramatically reduced affinity for BCL-XL and BCL-W. nih.govashpublications.orgmdpi.com The selectivity of ABT-199 for BCL-2 over BCL-XL is more than 100-fold, and in some assays, reported to be thousands of times greater. selleckchem.comashpublications.orgonclive.com This remarkable selectivity was achieved by designing the molecule to exploit the specific amino acid differences in the binding grooves of the two proteins. acs.org

Comparative Binding Affinities (Ki, nM) of BH3-Mimetics
CompoundBCL-2BCL-XLBCL-WMCL-1
Navitoclax (ABT-263)≤1≤1≤1>1000
Venetoclax (B612062) (ABT-199)<0.0148245>444

This table presents a summary of binding affinities (Ki) for Navitoclax and Venetoclax against key anti-apoptotic BCL-2 family proteins, compiled from multiple preclinical studies. selleckchem.comoncotarget.commdpi.com The data illustrates the high affinity of Navitoclax for BCL-2, BCL-XL, and BCL-W, and the enhanced selectivity of Venetoclax for BCL-2.

Significance of ABT-199 Hydrochloride as a Potent and Selective BCL-2 Inhibitor in Preclinical Oncology

The development of ABT-199 was a watershed moment in preclinical oncology. researchgate.net It was the first BH3-mimetic to demonstrate potent anti-tumor activity while circumventing the dose-limiting thrombocytopenia associated with its predecessors. researchgate.net Preclinical studies robustly confirmed its mechanism of action: ABT-199 selectively induces apoptosis in cells that are "primed for death" and dependent on BCL-2. nih.govnih.gov

In a wide array of preclinical models, including cell lines and patient-derived xenografts for hematologic cancers like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), ABT-199 demonstrated rapid and potent cell-killing activity. aacrjournals.orgashpublications.org This activity was shown to be on-target, correlating strongly with BCL-2 expression levels and the direct engagement of the mitochondrial apoptosis pathway. nih.govaacrjournals.orgashpublications.org The ability of ABT-199 to selectively kill cancer cells while sparing platelets and other healthy cells validated the therapeutic hypothesis that specific inhibition of a single anti-apoptotic BCL-2 family member could be both safe and highly effective. researchgate.net These compelling preclinical results provided a strong rationale for its clinical development and established a new paradigm for targeting apoptosis in cancer therapy. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H51Cl2N7O7S B12284193 ABT-199 hydrochloride

Properties

Molecular Formula

C45H51Cl2N7O7S

Molecular Weight

904.9 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide;hydrochloride

InChI

InChI=1S/C45H50ClN7O7S.ClH/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30;/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54);1H

InChI Key

KZBWSKPPRSQXEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C.Cl

Origin of Product

United States

Molecular Mechanisms of Action of Abt 199 Hydrochloride

Direct Binding Affinity and Specificity of ABT-199 Hydrochloride to BCL-2 Protein

ABT-199 was developed through a structure-based reverse engineering process to exhibit high affinity and selectivity for the BCL-2 protein. nih.gov It binds to BCL-2 with a sub-nanomolar affinity (Ki < 0.010 nM). tocris.comselleckchem.com This high affinity is coupled with significant selectivity over other anti-apoptotic BCL-2 family members, such as BCL-xL and BCL-w, for which it displays substantially lower binding affinities. tocris.comselleckchem.com Specifically, ABT-199 exhibits over 4800-fold selectivity for BCL-2 compared to BCL-xL and BCL-w. tocris.com It shows negligible activity towards MCL-1. tocris.comselleckchem.com This selectivity profile is crucial as it spares platelets, which are dependent on BCL-xL for survival, a significant advantage over previous, less selective inhibitors. nih.gov

Table 1: Binding Affinity of ABT-199 for BCL-2 Family Proteins

BCL-2 Family Protein Binding Affinity (Ki)
BCL-2 < 0.010 nM
BCL-xL 48 nM
BCL-w 245 nM
MCL-1 > 444 nM

This table summarizes the inhibitory constants (Ki) of ABT-199 for various BCL-2 family proteins, demonstrating its high selectivity for BCL-2.

Molecular Interactions within the BCL-2 BH3-Binding Groove

ABT-199 functions as a BH3-mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins. nih.gov It directly binds to a hydrophobic groove on the surface of the BCL-2 protein, known as the BH3-binding groove. nih.govresearchgate.net This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins. nih.gov By occupying this groove, ABT-199 competitively inhibits the interaction between BCL-2 and these pro-apoptotic partners. researchgate.netashpublications.org The high-affinity binding is facilitated by specific molecular interactions between the chemical structure of ABT-199 and the amino acid residues lining the BH3-binding groove of BCL-2. researchgate.net

Disruption of Pro-Survival BCL-2 Protein Interactions with Pro-Apoptotic Effectors

The primary consequence of ABT-199 binding to BCL-2 is the disruption of the sequestration of pro-apoptotic proteins by BCL-2. nih.gov In many cancer cells, BCL-2 is overexpressed and acts as a sink for pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. venclextahcp.com ABT-199 effectively liberates these pro-apoptotic factors, allowing them to execute their cell death-inducing functions. nih.gov

Displacement of Key BH3-Only Proteins (e.g., BIM, BAD, BID, NOXA, PUMA) from BCL-2

A critical step in the mechanism of ABT-199 is the displacement of "sensitizer" and "activator" BH3-only proteins from BCL-2. nih.govnih.gov These proteins, including BIM, BAD, BID, NOXA, and PUMA, are key regulators of apoptosis. nih.gov61.8.75 Some of these, like BIM, PUMA, and truncated BID (tBID), can directly activate the pro-apoptotic effector proteins BAX and BAK. nih.govfrontiersin.org Others, such as BAD and NOXA, act as "sensitizers" by binding to anti-apoptotic proteins and freeing the "activator" BH3-only proteins. 61.8.75tandfonline.com Studies have demonstrated that treatment with ABT-199 leads to the displacement of BIM from BCL-2. nih.govashpublications.org This release is a crucial trigger, as freed BIM can then go on to activate the downstream effectors of apoptosis. nih.gov The selective binding of different BH3-only proteins to various BCL-2 family members dictates the cellular response to BH3-mimetics. 61.8.75

Liberation and Activation of Multidomain Effector Proteins (BAX and BAK)

The ultimate executioners of the mitochondrial apoptosis pathway are the multidomain effector proteins BAX and BAK. nih.gov In healthy cells, these proteins are kept in an inactive state, often through direct sequestration by anti-apoptotic proteins like BCL-2. scbt.com By displacing BH3-only proteins, ABT-199 indirectly leads to the liberation and subsequent activation of BAX and BAK. nih.govscbt.com Once freed from the inhibitory grasp of BCL-2, BAX and BAK undergo a conformational change, leading to their oligomerization in the mitochondrial outer membrane. nih.gov Research has shown that ABT-199 treatment can lead to the displacement of BAX from BCL-2, which then contributes to the activation of the apoptotic cascade. nih.govbiorxiv.org

Initiation of the Intrinsic Mitochondrial Apoptosis Pathway

The activation of BAX and BAK marks the commitment point for apoptosis via the intrinsic mitochondrial pathway. nih.gov

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The oligomerization of activated BAX and BAK forms pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net MOMP is a critical, irreversible step in the apoptotic process. researchgate.net This permeabilization leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. researchgate.net The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that dismantle the cell, leading to the characteristic morphological and biochemical features of apoptosis. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
A-1155463
A-1210477
ABT-263
ABT-737
AT-101
BAX
BAK
BAD
BCL-2
BCL-w
BCL-xL
BID
BIM
BOK
Bortezomib (B1684674)
Cytarabine (B982)
Daunorubicin (B1662515)
GDC-0199
Ibrutinib (B1684441)
MCL-1
MG132
Navitoclax
NOXA
Obatoclax
PUMA
S63845

Cytochrome C Release into the Cytosol

This compound, a selective B-cell lymphoma 2 (BCL-2) protein inhibitor, initiates the intrinsic apoptotic pathway by fundamentally altering the balance of pro- and anti-apoptotic proteins at the mitochondrial level. mdpi.comdrugbank.com BCL-2 normally functions to prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins, such as BIM. oncotarget.comfrontiersin.org this compound binds with high affinity to the BH3-binding groove of BCL-2, displacing these sequestered pro-apoptotic proteins. mdpi.comoncotarget.com

The liberation of proteins like BIM allows them to activate the pro-apoptotic effector proteins BAX and BAK. mdpi.comfrontiersin.org Upon activation, BAX and BAK undergo conformational changes, leading to their oligomerization within the outer mitochondrial membrane. mdpi.comnih.gov This oligomerization forms pores, a process known as mitochondrial outer membrane permeabilization (MOMP). mdpi.comfrontiersin.orgnih.gov The formation of these pores compromises the integrity of the outer mitochondrial membrane, resulting in the release of intermembrane space proteins into the cytosol. oncotarget.comnih.govfrontiersin.org A critical protein released in this process is cytochrome c, which serves as a key signal for the downstream activation of the apoptotic cascade. mdpi.comoncotarget.comnih.gov Studies have demonstrated a dose-dependent release of cytochrome c from the mitochondria into the cytoplasm following treatment with ABT-199 in sensitive cell lines. oncotarget.com

Downstream Activation of Caspase Cascades (e.g., Caspase-9, Caspase-3/7)

Once in the cytosol, cytochrome c triggers the assembly of a multi-protein complex called the apoptosome. pnas.orgnih.gov Cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (APAF-1), causing a conformational change that, in the presence of dATP/ATP, allows APAF-1 to oligomerize into a heptameric, wheel-like structure. pnas.orgresearchgate.net This apoptosome serves as an activation platform for the primary initiator caspase of the intrinsic pathway, caspase-9. nih.govwikipedia.org

The apoptosome recruits procaspase-9 molecules via their respective caspase recruitment domains (CARDs). nih.gov The high local concentration of procaspase-9 within the apoptosome facilitates their dimerization and auto-catalytic cleavage, leading to their activation. wikipedia.orgutexas.edu Activated caspase-9 is a cysteine-aspartic protease that then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases, most notably caspase-3 and caspase-7. nih.govwikipedia.orgresearchgate.net This activation amplifies the apoptotic signal, leading to the widespread cleavage of cellular substrates and the execution of cell death. nih.gov The activation of caspase-3 and -7 is a confirmed downstream event of ABT-199-induced apoptosis. researchgate.netcelljournal.org

Executioner Apoptotic Events (e.g., PARP Cleavage, Phosphatidylserine (B164497) Externalization)

The activation of executioner caspases-3 and -7 by the caspase-9-driven cascade unleashes the final, destructive phase of apoptosis. These caspases are responsible for cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

One of the most well-documented substrates for caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. researchgate.netresearchgate.net Cleavage of PARP by caspase-3 inactivates it, preventing the cell from repairing DNA damage and thus committing it to death. The presence of cleaved PARP is a reliable marker of apoptosis induced by ABT-199. researchgate.netoncotarget.com

Another pivotal executioner event is the externalization of phosphatidylserine (PS). In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. frontiersin.orgnovusbio.com During apoptosis, executioner caspases activate enzymes called scramblases and inactivate flippases, which leads to the rapid translocation of PS to the outer surface of the cell. frontiersin.orgresearchgate.net This exposed PS acts as an "eat-me" signal, promoting the recognition and engulfment of the apoptotic cell by phagocytes, which prevents inflammation. frontiersin.org The externalization of phosphatidylserine is a demonstrated consequence of ABT-199 treatment. selleckchem.comselleckchem.com

This compound's Influence on Other Cellular Processes

While the primary mechanism of this compound is the direct induction of apoptosis, its activity also influences other key cellular functions.

Cell Growth Suppression and Cell Cycle Arrest: Treatment with ABT-199 has been shown to inhibit cell growth and proliferation in a dose- and time-dependent manner in sensitive cancer cell lines. aacrjournals.orgashpublications.org This growth suppression is intrinsically linked to its potent apoptotic activity. aacrjournals.org In some cellular contexts, this can be accompanied by cell cycle arrest. For example, combination treatments involving ABT-199 have been observed to arrest cells in the G0/G1 or G2/M phase of the cell cycle, an effect associated with changes in the expression of cell cycle regulatory proteins like p21, p27, and cyclins. ashpublications.orgamegroups.orgspandidos-publications.com

Autophagy Induction: The relationship between BCL-2 inhibition and autophagy is complex. BCL-2 can inhibit autophagy by directly binding to a key autophagy-regulating protein, Beclin-1. nih.govspandidos-publications.comaacrjournals.org By binding to BCL-2, ABT-199 can disrupt the BCL-2/Beclin-1 interaction, thereby liberating Beclin-1 to initiate the autophagic process. spandidos-publications.com However, the outcome of this induction can be context-dependent. While some studies suggest that ABT-199 can induce autophagy, in other scenarios, autophagy may act as a survival mechanism that can be amplified when apoptosis is suppressed, potentially contributing to treatment resistance. spandidos-publications.comrsc.org

Table of Compounds Mentioned

Preclinical Efficacy and Cellular Responses to Abt 199 Hydrochloride Across Malignancy Models

Efficacy in Hematologic Malignancy Models

Preclinical studies have consistently highlighted the potent and rapid induction of apoptosis by ABT-199 in hematologic cancer cells. nih.govaacrjournals.org Its efficacy has been evaluated as a single agent and in combination with other therapies, demonstrating synergistic effects in several contexts. researchgate.netnih.gov

Chronic Lymphocytic Leukemia (CLL) Preclinical Models

In preclinical models of Chronic Lymphocytic Leukemia (CLL), a disease characterized by the overexpression of BCL-2, ABT-199 has shown marked activity. nih.govresearchgate.net Studies using cell lines derived from a CLL mouse model demonstrated that treatment with ABT-199 induced apoptosis. oncotarget.com The high dependence of CLL cells on BCL-2 for survival makes them particularly susceptible to its inhibition. aacrjournals.org Preclinical data supported the rapid induction of apoptosis in CLL cells upon treatment with ABT-199. aacrjournals.org Furthermore, in an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax (B612062) resulted in prolonged survival compared to the combination of ibrutinib (B1684441) and venetoclax. researchgate.net

Preclinical Efficacy of ABT-199 in CLL Models
Model TypeKey FindingsReference
CLL Mouse Model Cell LinesInduction of apoptosis upon treatment. oncotarget.com
Adoptive Transfer CLL Mouse ModelCombination with nemtabrutinib led to prolonged survival. researchgate.net

Acute Myeloid Leukemia (AML) Preclinical Models

Preclinical investigations in Acute Myeloid Leukemia (AML) have revealed that ABT-199 induces rapid apoptosis in multiple AML cell lines at nanomolar concentrations and inhibits leukemia progression in murine xenograft models. nih.gov The compound has been shown to be effective against both chemotherapy-sensitive and chemorefractory primary AML myeloblasts, as well as AML stem/progenitor cells. nih.govnih.gov The sensitivity of AML cells to ABT-199 has been correlated with the expression levels of BCL-2. nih.govnih.gov Combination studies have also shown synergistic effects. For instance, combining ABT-199 with a METTL3 inhibitor, EP-102, resulted in synergistic inhibition of proliferation in AML cell lines. bioworld.com Similarly, combination with daratumumab in an AML mouse model led to reduced tumor burden and improved survival. researchgate.net Another study demonstrated that a combination of venetoclax, chidamide, and azacitidine exhibited synergistic effects in reducing cell viability and inducing apoptosis in LSC-like cell lines and a patient-derived xenograft (PDX) mouse model. ashpublications.org

Preclinical Efficacy of ABT-199 in AML Models
Model TypeTreatmentKey FindingsReference
AML Cell Lines & Murine XenograftABT-199 MonotherapyInduced rapid apoptosis at nanomolar concentrations and inhibited leukemia progression. nih.gov
Primary AML Myeloblasts & Stem/Progenitor CellsABT-199 MonotherapyEffective against both chemo-sensitive and chemorefractory cells. nih.govnih.gov
AML Cell Lines (Kasumi, MV-411)ABT-199 + EP-102 (METTL3 inhibitor)Synergistic inhibition of cell proliferation. bioworld.com
AML Mouse ModelABT-199 + DaratumumabSignificantly reduced tumor burden and improved survival. researchgate.net
LSC-like Cell Lines & PDX Mouse ModelABT-199 + Chidamide + AzacitidineSynergistic reduction in cell viability and induction of apoptosis. ashpublications.org

Non-Hodgkin Lymphoma (NHL) Subtypes in Preclinical Settings

Early preclinical work demonstrated that ABT-199 has potent cell-killing activity in a subset of Non-Hodgkin Lymphoma (NHL) cell lines. nih.gov The efficacy in these models often correlates with the level of BCL-2 protein expression. nih.gov

Follicular Lymphoma (FL) is characterized by the t(14;18) translocation, which leads to the overexpression of BCL-2. nih.gov Preclinical studies in FL models have shown that the sensitivity of FL cells to venetoclax correlates with the BCL-2/BIM ratio. nih.gov In some preclinical settings, the immune microenvironment of FL was found to reduce the activity of venetoclax by augmenting the tumor's dependence on other anti-apoptotic proteins like BCL-XL and MCL-1. clinicbarcelona.org However, treatment with idelalisib (B1684644) was shown to restore FL's dependence on BCL-2, thereby increasing the efficacy of venetoclax. clinicbarcelona.org

Preclinical models of Mantle Cell Lymphoma (MCL) have also been used to evaluate the efficacy of ABT-199. A strong synergistic effect has been observed between BTK inhibitors and BCL-2 inhibitors in MCL cell lines, leading to increased inhibition of B-cell proliferation and enhanced apoptosis. ashpublications.org The combination of ibrutinib and venetoclax has shown preclinical synergy. researchgate.netconfex.com Preclinical data suggest that combining these two agents offers a compelling therapeutic rationale. scienmag.com

Preclinical Efficacy of ABT-199 in NHL Subtype Models
NHL SubtypeModel TypeTreatmentKey FindingsReference
DLBCLGCB-DLBCL XenograftsABT-199 + CapivasertibComplete tumor regression. researchgate.net
DLBCL (MYC/BCL2 Double-Expressor)Mouse ModelABT-199 + anti-CD20Significantly extended overall survival. nih.gov
FLFL Patient SamplesABT-199 + IdelalisibRestored dependence on BCL-2 and increased venetoclax activity. clinicbarcelona.org
MCLMCL Cell LinesABT-199 + BTK InhibitorsStrong synergistic effect, increased apoptosis. ashpublications.org

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Preclinical Models

In preclinical studies of T-cell acute lymphoblastic leukemia (T-ALL), ABT-199 has shown notable efficacy, particularly in subtypes characterized by an immature phenotype. The sensitivity to BCL-2 inhibition appears to be closely linked to the developmental stage at which the leukemic cells are arrested.

Research has highlighted a distinct pattern of sensitivity to ABT-199 among different molecular genetic subtypes of T-ALL. stanford.edunih.gov In vitro analyses of primary patient samples have indicated that immature T-ALLs, as well as those positive for TLX3 or HOXA gene rearrangements, are particularly sensitive to BCL-2 inhibition. stanford.edunih.gov For instance, a T-ALL cell line, LOUCY, which displays a transcriptional profile similar to immature T-ALL and high BCL-2 expression, demonstrated significant sensitivity to ABT-199 both in vitro and in vivo. stanford.edunih.gov Furthermore, a patient-derived xenograft model from a HOXA-positive T-ALL patient showed a significant reduction in the percentage of human leukemia cells in the bone marrow following treatment with ABT-199. nih.gov

Conversely, tumors driven by the TAL1 oncogene have been found to be mostly resistant to ABT-199. stanford.edufrontiersin.org This differential response is thought to be related to the stage of T-cell differentiation arrest. BCL-2 expression is typically high in early T-cell precursors and decreases as the cells mature. stanford.edu Consequently, subtypes of T-ALL that are arrested at an earlier stage of development, such as Early T-Cell Precursor ALL (ETP-ALL), tend to retain BCL-2 dependence and are therefore more susceptible to ABT-199. nih.govnih.govuky.edu In contrast, more mature subtypes of T-ALL may rely more on other survival proteins like BCL-XL, rendering them less sensitive to selective BCL-2 inhibition. nih.gov

Table 1: ABT-199 Hydrochloride Sensitivity in T-ALL Preclinical Models by Molecular Subtype


Molecular SubtypeSensitivity to ABT-199Key FindingsReferences
Immature/ETP-ALLHighExhibits BCL-2 dependence due to early differentiation arrest. Patient-derived xenografts of ETP-ALL are highly sensitive., , ,
TLX3-positiveHighPrimary patient samples show high in vitro sensitivity.
HOXA-positiveHighIn vitro sensitivity in primary samples and reduced tumor burden in a patient-derived xenograft model.,
TAL1-drivenLow/ResistantPrimary tumors with this driver mutation generally show poor responses to ABT-199.

Multiple Myeloma (MM) Preclinical Models

In multiple myeloma (MM), the efficacy of ABT-199 is strongly correlated with a specific cytogenetic abnormality, the t(11;14) translocation. This translocation leads to the overexpression of cyclin D1 and is present in a subset of MM patients.

Preclinical evaluation in a large panel of human myeloma cell lines (HMCLs) revealed that high sensitivity to ABT-199 was predominantly restricted to those harboring the t(11;14) translocation. These sensitive cell lines were efficiently killed by ABT-199 at low nanomolar concentrations. Further investigation has shown that the ratio of BCL-2 to another anti-apoptotic protein, MCL-1, is a powerful biomarker for predicting sensitivity. A high BCL-2/MCL-1 ratio is strongly associated with a favorable response to ABT-199. The apoptotic effect of ABT-199 in these models was found to be independent of the p53 tumor suppressor protein status. In vivo studies using xenograft models of t(11;14) MM have also demonstrated the anti-tumor activity of ABT-199.

Other Hematologic Neoplasms (e.g., Hairy Cell Leukemia, Myelodysplastic Syndromes)

The preclinical investigation of ABT-199 has extended to other hematologic cancers, including hairy cell leukemia (HCL) and myelodysplastic syndromes (MDS).

In Hairy Cell Leukemia , a rare B-cell malignancy, primary HCL cells have been shown to be sensitive to ABT-199 in vitro. Treatment with clinically relevant concentrations of the compound induced apoptosis in these cells. However, this sensitivity can be diminished by signals from the tumor microenvironment. Co-culture with stromal cells or exposure to other microenvironmental stimuli was found to protect HCL cells from ABT-199-induced cell death, suggesting that combination therapies targeting these protective mechanisms might be necessary to enhance efficacy.

In preclinical models of Myelodysplastic Syndromes , particularly high-risk MDS, ABT-199 has shown the ability to overcome the acquired resistance to apoptosis that characterizes disease progression. The compound was effective in targeting the MDS stem and progenitor cell compartment (CD34+ cells), as evidenced by a reduction in these cells and their colony-forming capacity in vitro. Resistance to ABT-199 in MDS models was associated with elevated expression of MCL-1.

Efficacy in Solid Tumor Preclinical Models

While ABT-199 was initially developed for hematologic malignancies, its potential in solid tumors has also been explored in preclinical settings.

In various soft tissue sarcoma (STS) preclinical models, ABT-199 monotherapy has shown limited efficacy. For example, in models of synovial sarcoma, which is known to overexpress BCL-2, single-agent ABT-199 was not effective in vivo. This resistance is attributed to the co-expression of other anti-apoptotic proteins, particularly MCL-1.

However, preclinical studies have demonstrated that ABT-199 can sensitize STS cells to other therapeutic agents. A strong synergistic induction of apoptosis was observed when ABT-199 was combined with the proteasome inhibitor bortezomib (B1684674). This combination was effective across a range of sarcoma types, including rhabdomyosarcoma, leiomyosarcoma, liposarcoma, and synovial sarcoma, irrespective of their p53 status. The mechanism involves ABT-199 liberating the pro-apoptotic protein BAX from BCL-2, while bortezomib leads to the accumulation of the BH3-only protein NOXA, which in turn inhibits MCL-1. Similarly, combining ABT-199 with a direct MCL-1 inhibitor also proved effective against synovial sarcoma models in vitro and in vivo.

In neuroblastoma (NB), a pediatric solid tumor, the efficacy of ABT-199 is dependent on the expression levels of BCL-2. Neuroblastoma cell lines with high expression of BCL-2 and high levels of the BIM/BCL-2 complex are more sensitive to the apoptotic effects of ABT-199. The effects on cell viability correlate with the displacement of BIM from BCL-2 and the subsequent release of cytochrome c from the mitochondria.

While potent in vitro, in vivo studies in mice with high BCL-2-expressing neuroblastoma tumors showed that ABT-199 treatment alone primarily resulted in growth inhibition rather than tumor regression. This attenuated response was linked to the acute upregulation of the anti-apoptotic protein MCL-1, which can sequester BIM and confer resistance. These findings suggest that, similar to STS, combination strategies that also target MCL-1 may be necessary to achieve a more robust and sustained therapeutic effect in neuroblastoma.

Table 2: Preclinical Efficacy of this compound in Solid Tumor Models


Tumor TypeMonotherapy EfficacyKey Findings & Rationale for CombinationsReferences
Soft Tissue Sarcomas (STS)LimitedResistance often mediated by MCL-1. Synergizes with proteasome inhibitors (e.g., bortezomib) and direct MCL-1 inhibitors., , ,
Neuroblastoma (NB)Moderate (Growth Inhibition)Sensitivity correlates with high BCL-2 expression. In vivo resistance develops via upregulation of MCL-1, suggesting a rationale for combination with MCL-1 inhibitors. nih.gov, ,

Triple-Negative Breast Cancer (TNBC) Preclinical Models

In preclinical studies involving TNBC, a particularly aggressive subtype of breast cancer, this compound has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis. In the MDA-MB-231 TNBC cell line, treatment with venetoclax monotherapy resulted in an increase in the percentage of apoptotic cells to 23%, compared to 8% in control cells nih.gov.

The pro-apoptotic effect of this compound is often enhanced when used in combination with other chemotherapeutic agents. For instance, a synergistic effect was observed when combined with doxorubicin (B1662922). In MDA-MB-231 cells, the combination of venetoclax and doxorubicin led to a significant increase in apoptosis, reaching 71% nih.gov. This combination also demonstrated efficacy in vivo, where it significantly suppressed tumor growth in a xenograft model using MDA-MB-231 cells researchgate.net.

Mechanistically, this compound functions by inhibiting the anti-apoptotic protein BCL-2, thereby promoting the mitochondrial pathway of apoptosis. In TNBC cells, treatment with venetoclax has been shown to induce the expression of pro-apoptotic proteins such as BAX and caspases 3 and 7, while inhibiting the expression of BCL-2 itself nih.gov. Furthermore, studies have indicated that venetoclax can induce cell cycle arrest at the G0/G1 phase in TNBC cells nih.gov.

Hepatocellular Carcinoma (HCC) Preclinical Models

The efficacy of this compound has also been evaluated in preclinical models of hepatocellular carcinoma (HCC), a primary form of liver cancer. While HCC cells have shown some resistance to ABT-199 monotherapy due to the expression of other anti-apoptotic proteins like Mcl-1, the compound has demonstrated synergistic effects when combined with other targeted therapies nih.gov.

In a study utilizing the HCC cell lines Hep3B, HepG2, and Huh7, the combination of ABT-199 with the Mcl-1 inhibitor MIK665 was shown to effectively induce the intrinsic apoptosis pathway. This combination led to the cleavage of PARP, a key marker of apoptosis, in all tested cell lines nih.gov. While single-agent treatment showed limited efficacy, the dual inhibition of BCL-2 and Mcl-1 resulted in a significant increase in cell death nih.gov.

Further investigations into the anti-tumor effects of ABT-199 in HCC xenograft models have primarily focused on combination strategies. For example, in a Hep3B xenograft model, the combination of venetoclax with osimertinib (B560133) resulted in almost complete inhibition of tumor growth scienceopen.com. These findings suggest that while ABT-199 as a single agent may have limitations in HCC, its efficacy can be significantly enhanced by co-administration with inhibitors of other pro-survival pathways.

Assessment of this compound's Anti-Proliferative and Apoptosis-Inducing Activity in Various Preclinical Cell Lines and Patient-Derived Xenografts

The anti-proliferative and apoptosis-inducing capabilities of this compound have been documented across a spectrum of cancer cell lines and are being increasingly studied in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.

In TNBC cell lines such as MDA-MB-231 and BT-549, ABT-199 has been shown to synergistically decrease cell viability when combined with doxorubicin researchgate.net. Flow cytometry analysis revealed a significant increase in apoptosis in MDA-MB-231 cells treated with the combination of ABT-199 and doxorubicin researchgate.net.

While specific data on the monotherapeutic efficacy of ABT-199 in TNBC PDX models is emerging, studies on other solid tumors provide a basis for its potential. For instance, in small-cell lung cancer PDX models with high BCL-2 expression, venetoclax has demonstrated significant tumor growth inhibition researchgate.net. The response in PDX models often correlates with the molecular characteristics of the original patient tumor, highlighting the potential for personalized medicine approaches nih.gov.

For HCC, preclinical data from cell lines indicates that the half-maximal inhibitory concentration (IC50) for ABT-199 monotherapy varies across different cell lines. For example, after 48 hours of treatment, the IC50 was reported to be 10.1 µM in Hep3B cells, 15.8 µM in HepG2 cells, and 21.6 µM in Huh7 cells. The efficacy is significantly enhanced in combination with an Mcl-1 inhibitor nih.gov. The establishment of robust HCC PDX models is crucial for further evaluating the therapeutic potential of ABT-199, both as a single agent and in combination, in a setting that better reflects the clinical disease zkbymed.comchampionsoncology.com.

Interactive Data Table: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 48hSource
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated for monotherapy researchgate.net
BT-549Triple-Negative Breast CancerNot explicitly stated for monotherapy researchgate.net
Hep3BHepatocellular Carcinoma10.1 nih.gov
HepG2Hepatocellular Carcinoma15.8 nih.gov
Huh7Hepatocellular Carcinoma21.6 nih.gov

Interactive Data Table: Apoptosis Induction by this compound in TNBC Cell Lines

Cell LineTreatmentPercentage of Apoptotic CellsSource
MDA-MB-231Control8% nih.gov
MDA-MB-231Venetoclax (monotherapy)23% nih.gov
MDA-MB-231Venetoclax + Doxorubicin71% nih.gov
BT-549Venetoclax + DoxorubicinMarginal effect researchgate.net

Mechanisms of Intrinsic and Acquired Resistance to Abt 199 Hydrochloride in Preclinical Contexts

Aberrant Expression and Regulation of Anti-Apoptotic BCL-2 Family Members

A primary mechanism of resistance to ABT-199 involves the altered expression and regulation of other anti-apoptotic BCL-2 family members, which can compensate for the inhibition of BCL-2. nih.gov This circumvents the pro-apoptotic signal initiated by ABT-199, allowing cancer cells to survive.

Myeloid cell leukemia 1 (MCL-1) is a crucial anti-apoptotic protein and a well-documented mediator of resistance to ABT-199. researchgate.net Because ABT-199 is highly selective for BCL-2, it does not inhibit MCL-1. nih.gov Consequently, cancer cells that are dependent on MCL-1 for survival exhibit intrinsic resistance to ABT-199. nih.gov In cases of acquired resistance, cancer cells can upregulate MCL-1 expression following prolonged exposure to ABT-199. nih.govresearchgate.net This upregulation shifts the cancer cell's dependency from BCL-2 to MCL-1, rendering ABT-199 ineffective. researchgate.net Studies in various cancer cell lines, including acute myeloid leukemia (AML) and lymphoma, have consistently shown that increased MCL-1 levels are associated with reduced sensitivity to ABT-199. jcancer.orgresearchgate.net For instance, AML cell lines that developed resistance to venetoclax (B612062) showed a marked increase in MCL-1 protein expression. researchgate.net

Table 1: Research Findings on MCL-1 Overexpression in ABT-199 Resistance

Cell Line Type Observation Implication for Resistance Reference
Acute Myeloid Leukemia (AML) Intrinsically resistant AML cell lines demonstrated increased MCL-1 protein levels. MCL-1 is a key factor in primary resistance to ABT-199. nih.gov
Non-Hodgkin Lymphoma (NHL) NHL cell lines with acquired resistance to ABT-199 showed upregulation of MCL-1. Chronic exposure to ABT-199 can select for cells with elevated MCL-1. nih.gov
Multiple Myeloma (MM) MM cells with higher baseline MCL-1 expression are more prone to developing venetoclax resistance. Baseline MCL-1 levels may predict response to ABT-199. nih.gov
Follicular Lymphoma Venetoclax resistance in follicular lymphoma cells was associated with MCL-1 upregulation. MCL-1 is a critical survival factor in the context of BCL-2 inhibition. nih.gov

Similar to MCL-1, B-cell lymphoma-extra large (BCL-XL) and BCL2-related protein A1 (BFL-1) are anti-apoptotic proteins that are not effectively targeted by ABT-199. nih.gov Upregulation of BCL-XL has been identified as a mechanism of both intrinsic and acquired resistance. nih.govresearchgate.net In preclinical models, cells that have developed resistance to ABT-199 often exhibit elevated levels of BCL-XL. nih.govresearchgate.net This increased expression allows the cancer cells to sequester pro-apoptotic proteins that are released from BCL-2 following ABT-199 treatment, thereby preventing apoptosis. oaepublish.com While less extensively studied, BFL-1 has also been implicated in resistance to BCL-2 inhibition. nih.gov The upregulation of these alternative anti-apoptotic proteins highlights the plasticity of cancer cells in adapting to targeted therapies.

Beyond increased gene expression, post-translational mechanisms that enhance the stability of the MCL-1 protein also contribute significantly to ABT-199 resistance. MCL-1 is a labile protein with a short half-life, and its degradation is tightly regulated. In some resistant contexts, the MCL-1 protein half-life is extended, leading to its accumulation. researchgate.netnih.gov One key mechanism for this stabilization is the sequestration of the pro-apoptotic BH3-only protein Bim by MCL-1. nih.gov When ABT-199 displaces Bim from BCL-2, the released Bim can then bind to MCL-1. This interaction can shield MCL-1 from degradation, thereby increasing its stability and anti-apoptotic capacity. nih.gov Studies have shown that in ABT-199-resistant cells, there is an increased association between Bim and MCL-1, which correlates with an extended MCL-1 protein half-life. nih.gov

Table 2: Research Findings on MCL-1 Protein Stabilization

Cell Line Model Key Finding Mechanism of Stabilization Reference
ABT-199-Resistant AML Cells ABT-199 treatment led to an increased MCL-1 protein half-life without a corresponding increase in MCL-1 transcript levels. Sequestration of Bim released from BCL-2 by MCL-1, leading to MCL-1 stabilization. nih.gov
ABT-199-Resistant NHL Cell Lines Acquired resistance was associated with increased MCL-1 protein stability. The PI3K/AKT/mTOR pathway was implicated in enhancing MCL-1 stability. nih.gov

Impaired Activation or Sequestration of Pro-Apoptotic BH3-Only Proteins

The initiation of apoptosis by ABT-199 is dependent on the availability and activation of pro-apoptotic BH3-only proteins, which are liberated from BCL-2. Mechanisms that interfere with these pro-apoptotic signals can confer resistance.

Bim is a potent pro-apoptotic BH3-only protein that can activate the downstream effectors BAX and BAK. In sensitive cells, ABT-199 displaces Bim from BCL-2, allowing Bim to trigger apoptosis. nih.gov However, in resistant cells with high levels of MCL-1, the liberated Bim is effectively sequestered by MCL-1. nih.govoaepublish.com This prevents Bim from activating BAX and BAK, thereby neutralizing the pro-apoptotic signal initiated by ABT-199. nih.gov Immunoprecipitation studies have confirmed that in resistant cells treated with ABT-199, there is a decreased association of Bim with BCL-2 and a concurrent increased association with MCL-1. nih.gov This sequestration is a central mechanism of both intrinsic and acquired resistance.

The ultimate executioners of mitochondrial apoptosis are the pro-apoptotic proteins BAX and BAK. nih.gov The loss or inactivation of these proteins can render cells resistant to apoptosis-inducing stimuli, including ABT-199. nih.gov In some preclinical models of acquired resistance, a complete loss of BAX protein has been observed. researcher.life Cells lacking BAX are resistant to ABT-199-induced apoptosis, as the downstream apoptotic signaling is blocked. nih.gov Mutations in the BAX gene have also been identified in resistant cells, which can abrogate its function. ashpublications.org

NOXA is another pro-apoptotic BH3-only protein that primarily functions to neutralize MCL-1. nih.gov While the loss of NOXA may not directly impact the interaction of ABT-199 with BCL-2, it can contribute to a cellular environment that is more permissive for MCL-1-mediated survival. researchgate.net A reduction in NOXA levels can lead to increased MCL-1 activity, which, as previously described, is a key driver of ABT-199 resistance. researcher.liferesearchgate.net

Activation of Alternative Pro-Survival Signaling Pathways

Resistance to ABT-199 (venetoclax), a selective BCL-2 inhibitor, can emerge through the activation of alternative pro-survival signaling pathways that bypass the dependency on BCL-2 for apoptosis evasion. In preclinical models, several key pathways have been implicated in conferring resistance to this targeted therapy.

Activation of RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation has been identified as a mechanism of acquired resistance to ABT-199 in various hematological malignancies. Preclinical studies have demonstrated that constitutive activation of this pathway can lead to the upregulation of anti-apoptotic proteins, thereby diminishing the cytotoxic effects of ABT-199.

In preclinical models of acute myeloid leukemia (AML), it has been observed that RAS mutations can drive resistance to venetoclax. For instance, the overexpression of oncogenic KRAS has been shown to decrease sensitivity to ABT-199 by upregulating the expression of MCL-1, an anti-apoptotic protein that is not targeted by ABT-199. This upregulation of MCL-1 sequesters the pro-apoptotic protein BIM, preventing it from initiating apoptosis.

Furthermore, in follicular lymphoma cell lines, acquired resistance to venetoclax has been associated with the activation of the ERK1/2 pathway. This activation leads to the phosphorylation of BIM at Ser69, which primes it for proteasomal degradation, thereby reducing the pool of available BIM to induce apoptosis.

Model System Key Findings Reference
Acute Myeloid Leukemia (AML) cell linesOverexpression of G12D KRAS led to venetoclax resistance. nih.gov
Follicular Lymphoma cell linesIncreased p-ERK1/2 and p-BIM (S69) in cells that survived venetoclax treatment.

Hyperactivation of PI3K/AKT/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/glycogen synthase kinase 3 beta (GSK3β) pathway is another crucial signaling route that promotes cell survival and proliferation. Its hyperactivation has been frequently implicated in both intrinsic and acquired resistance to ABT-199.

Preclinical studies in non-Hodgkin lymphoma (NHL) cell lines have shown that chronic exposure to ABT-199 can lead to the development of resistant cells characterized by substantial AKT activation. This heightened AKT signaling results in the upregulation of MCL-1 and BCL-xL, which in turn sequester BIM and prevent apoptosis. The inhibition of the PI3K/AKT pathway has been shown to re-sensitize these resistant cells to ABT-199.

In chronic lymphocytic leukemia (CLL), signals from the microenvironment can activate the PI3K/AKT pathway, leading to the upregulation of anti-apoptotic proteins and subsequent resistance to ABT-199. The use of PI3K inhibitors has been demonstrated to overcome this microenvironment-mediated resistance.

Model System Key Findings Reference
Non-Hodgkin Lymphoma (NHL) cell linesAcquired resistance to ABT-199 was associated with significant AKT activation and upregulation of MCL-1 and BCL-xL.
Chronic Lymphocytic Leukemia (CLL) co-cultureMicroenvironmental signals activated the PI3K/AKT pathway, conferring resistance to ABT-199.

Dysregulation of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. Its dysregulation is a common feature in many cancers and has been linked to resistance to various therapies, including ABT-199.

In preclinical models of CLL, stimulation of the CD40 receptor, a key event in the lymph node microenvironment, leads to the activation of the NF-κB pathway. This, in turn, results in the upregulation of anti-apoptotic proteins such as BCL-xL and BFL-1/A1, rendering the CLL cells resistant to ABT-199. The inhibition of NF-κB signaling has been shown to restore sensitivity to ABT-199 in this context.

Similarly, in mantle cell lymphoma (MCL), microenvironmental stimuli that activate the NF-κB pathway have been shown to induce resistance to venetoclax. This resistance is mediated by the upregulation of BCL-xL and MCL-1.

Model System Key Findings Reference
Chronic Lymphocytic Leukemia (CLL) co-cultureCD40 stimulation activated the NF-κB pathway, leading to upregulation of BCL-xL and BFL-1/A1 and resistance to ABT-199. nih.gov
Mantle Cell Lymphoma (MCL) cellsMicroenvironmental agonists activated the NF-κB pathway, resulting in increased expression of BCL-XL and MCL-1 and drug resistance. nih.gov

Role of WNT/β-CATENIN Pathway Inhibition Evasion

The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. While direct preclinical evidence specifically linking WNT/β-catenin pathway activation to ABT-199 resistance is still emerging, some studies suggest an indirect role.

In CLL, it has been shown that Wnt5a can induce the activation of ERK1/2 and enhance cell proliferation through a ROR1-dependent pathway. frontiersin.org This Wnt5a-induced ROR1 signaling may also enhance the expression of the NF-κB target gene BCL2L1, which encodes for BCL-xL. frontiersin.org The upregulation of BCL-xL is a known mechanism of resistance to ABT-199. This suggests a potential, albeit indirect, link between the WNT signaling pathway and the development of resistance to venetoclax in certain contexts. However, more direct preclinical studies are needed to fully elucidate the role of WNT/β-catenin pathway inhibition evasion in ABT-199 resistance.

Model System Key Findings Reference
Chronic Lymphocytic Leukemia (CLL) cellsWnt5a-induced ROR1 signaling may enhance the expression of BCL-xL, a known mediator of venetoclax resistance. frontiersin.org

Impact of TP53 Perturbation

The tumor suppressor protein p53 plays a central role in regulating the cell cycle, DNA repair, and apoptosis. Perturbations in the TP53 gene are among the most common genetic alterations in human cancer and are frequently associated with therapeutic resistance.

Preclinical studies have demonstrated that the loss of TP53 function can confer resistance to ABT-199. In AML cell lines, CRISPR/Cas9-mediated knockout of TP53 resulted in resistance to venetoclax. This resistance is, in part, due to the diminished expression of pro-apoptotic p53 target genes such as BAX, PUMA, and NOXA. The loss of these key effectors of apoptosis reduces the cell's ability to undergo programmed cell death in response to BCL-2 inhibition.

Furthermore, TP53 knockout cells have been shown to exhibit an increased ratio of BCL-xL to BCL-2, which can further contribute to venetoclax resistance by providing an alternative anti-apoptotic mechanism. nih.gov

Model System Key Findings Reference
Acute Myeloid Leukemia (AML) cell linesCRISPR/Cas9-mediated TP53 knockout conferred resistance to venetoclax.
TP53 knockout cellsReduced expression of pro-apoptotic genes (BAX, PUMA, NOXA) and an increased BCL-xL/BCL-2 ratio. nih.gov

Microenvironment-Mediated Resistance Mechanisms in Preclinical Co-Culture Systems

The tumor microenvironment plays a critical role in promoting cancer cell survival and drug resistance. In preclinical co-culture systems that mimic the interactions between cancer cells and their surrounding stromal cells, several mechanisms of microenvironment-mediated resistance to ABT-199 have been identified.

In CLL, co-culture of CLL cells with stromal cells, such as fibroblasts or nurse-like cells, has been shown to induce significant resistance to ABT-199. This resistance is mediated by a combination of direct cell-cell contact and the secretion of soluble factors. For example, the interaction between CLL cells and stromal cells can lead to the activation of the NF-κB and PI3K/AKT pathways, resulting in the upregulation of anti-apoptotic proteins like BCL-xL and MCL-1.

Similarly, in multiple myeloma, co-culture with bone marrow stromal cells has been shown to protect myeloma cells from ABT-199-induced apoptosis. This protection is associated with the upregulation of MCL-1 and BCL-xL in the myeloma cells.

These preclinical co-culture models highlight the importance of the tumor microenvironment in conferring resistance to ABT-199 and underscore the need for therapeutic strategies that can disrupt these protective interactions.

Model System Key Findings Reference
Chronic Lymphocytic Leukemia (CLL) co-culture with stromal cellsStromal cells induced resistance to ABT-199 via activation of NF-κB and PI3K/AKT pathways and upregulation of BCL-xL and MCL-1. nih.gov
Multiple Myeloma co-culture with bone marrow stromal cellsBone marrow stromal cells protected myeloma cells from ABT-199-induced apoptosis through upregulation of MCL-1 and BCL-xL.

Role of Stromal Cell Interactions

The interaction between malignant cells and the surrounding stromal cells within the tumor microenvironment is a key driver of resistance to ABT-199. nih.gov In preclinical models of multiple myeloma, mesenchymal stromal cells have been shown to enhance the interaction between Myeloid Cell Leukemia 1 (MCL-1) and BCL-2-interacting mediator of cell death (BIM), which contributes to venetoclax resistance. umw.edu.pl This protective effect can be mitigated by the concurrent use of an MCL-1 inhibitor, suggesting that the upregulation of MCL-1 is a critical component of stroma-mediated resistance. umw.edu.pl

Similarly, in chronic lymphocytic leukemia (CLL), diverse marrow stromal cells can protect CLL cells from spontaneous and drug-induced apoptosis. strath.ac.uk This protection is associated with a decrease in mitochondrial apoptotic priming, rendering the cells less susceptible to BCL-2 inhibition. nih.gov The communication between CLL cells and stromal cells can lead to the upregulation of various pro-survival BCL-2 family members, thereby shifting the dependency away from BCL-2 and towards other anti-apoptotic proteins not targeted by ABT-199.

Cell TypeInteracting CellsKey Mediators of ResistanceObserved Effect
Multiple MyelomaMesenchymal stromal cellsEnhanced MCL-1 and BIM interactionIncreased resistance to ABT-199
Chronic Lymphocytic LeukemiaMarrow stromal cellsDecreased mitochondrial apoptotic primingProtection from apoptosis

Influence of CD40 Stimulation

CD40, a member of the tumor necrosis factor receptor superfamily, plays a crucial role in mediating microenvironment-dependent resistance to ABT-199. core.ac.uk Stimulation of CD40 on malignant B-cells by its ligand, CD40L (CD154), often expressed on activated T-cells, triggers signaling cascades that promote cell survival and proliferation. core.ac.uk In preclinical models of CLL and mantle cell lymphoma (MCL), CD40 stimulation has been demonstrated to induce significant resistance to ABT-199. nih.govoncotarget.com

This resistance is primarily attributed to the upregulation of other anti-apoptotic BCL-2 family proteins, most notably B-cell lymphoma-extra large (BCL-XL) and MCL-1. core.ac.ukliverpool.ac.uk Upon CD40 engagement, the activation of the NF-κB pathway leads to increased transcription of BCL-XL. strath.ac.ukoncotarget.com The elevated levels of BCL-XL and MCL-1 sequester pro-apoptotic proteins, thereby compensating for the inhibition of BCL-2 by ABT-199 and allowing the cancer cells to evade apoptosis. nih.govliverpool.ac.uk Studies have shown that this CD40-mediated resistance can be overcome by combining ABT-199 with inhibitors of BCL-XL or by targeting pathways downstream of CD40 signaling. core.ac.uknih.gov

MalignancyStimulusKey Upregulated ProteinsConsequence
Chronic Lymphocytic LeukemiaCD40LBCL-XL, MCL-1, Bfl-1Full resistance to 10 mM ABT-199 nih.gov
Mantle Cell LymphomaCD40LBCL-XLImpaired sensitivity to ABT-199 oncotarget.com

Contribution of Indoleamine 2,3-Dioxygenase 1 (IDO1)/Kynurenine (B1673888)/Aryl Hydrocarbon Receptor (AHR) Signaling

Emerging evidence points to the involvement of the Indoleamine 2,3-dioxygenase 1 (IDO1) metabolic pathway in conferring resistance to ABT-199. IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine (Kyn). nih.govresearchgate.net Kynurenine can then act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. bmj.com

In the context of CLL, the IDO1/Kyn/AHR axis has been shown to impair the cellular response to ABT-199. researchgate.net The activation of AHR signaling by kynurenine can lead to the modulation of MCL-1, providing a survival advantage to the malignant cells. researchgate.net Preclinical experiments have demonstrated that exposure of CLL cells to kynurenine reduces their sensitivity to ABT-199-induced apoptosis. researchgate.net This effect can be reversed by treatment with an AHR antagonist, which synergizes with ABT-199 to induce cell death. researchgate.net These findings suggest that targeting the IDO1/Kyn/AHR pathway may represent a novel strategy to overcome resistance to ABT-199.

Cell TypeSignaling PathwayKey Effector MoleculeOutcome
Chronic Lymphocytic LeukemiaIDO1/Kynurenine/AHRMCL-1Impaired response to ABT-199

Preclinical Strategies to Overcome Abt 199 Hydrochloride Resistance

Rational Design of Combination Therapies with Other Targeted Agents

The rational design of combination therapies aims to target multiple nodes within the apoptotic pathway or parallel survival signaling pathways to prevent or overcome resistance to ABT-199. By simultaneously inhibiting BCL-2 and other critical survival proteins or pathways, these combinations can induce synthetic lethality in cancer cells.

Upregulation of MCL-1 is a key mechanism of resistance to ABT-199. Therefore, combining ABT-199 with MCL-1 inhibitors has been a major focus of preclinical investigation.

Homoharringtonine (HHT) , a natural alkaloid, has been identified as an agent that can downregulate MCL-1 protein expression. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) have demonstrated that the combination of ABT-199 and HHT leads to synergistic anti-leukemic effects. This combination significantly inhibits cell growth and promotes apoptosis in AML cell lines and primary patient samples in a dose- and time-dependent manner. In vivo, the combination of HHT and ABT-199 has been shown to suppress AML tumor growth and progression in xenograft models.

A-1210477 is a potent and selective small-molecule inhibitor of MCL-1. In preclinical models of non-Hodgkin's lymphoma (NHL), cell lines that exhibited resistance to ABT-199 alone were sensitized to the drug when combined with A-1210477. researchgate.net This synergy is particularly effective in NHL cell lines with high BCL-2 expression (BCL2(High)) that are resistant to single-agent ABT-199. researchgate.net The combination of a BCL-2 inhibitor and an MCL-1 inhibitor effectively targets the two primary anti-apoptotic proteins responsible for resistance, leading to enhanced apoptosis. researchgate.net

Table 1: Preclinical Studies of ABT-199 in Combination with MCL-1 Inhibitors

MCL-1 InhibitorCancer ModelKey FindingsReference
Homoharringtonine (HHT)Acute Myeloid Leukemia (AML)Synergistically inhibited cell growth and induced apoptosis in vitro and in vivo. nih.gov
A-1210477Non-Hodgkin's Lymphoma (NHL)Sensitized ABT-199-resistant BCL2(High) cell lines to apoptosis. researchgate.net

Proteasome inhibitors are known to induce the accumulation of pro-apoptotic proteins, making them rational partners for BCL-2 inhibitors. The combination of ABT-199 with proteasome inhibitors has been shown to be highly synergistic in preclinical models.

This synergy is, at least in part, mediated by the upregulation of the pro-apoptotic protein NOXA, which is a natural antagonist of MCL-1. In soft tissue sarcoma cells, the combination of ABT-199 with bortezomib (B1684674) , carfilzomib , or ixazomib resulted in a synergistic induction of apoptosis. asco.org The study demonstrated that this combination enhanced the expression of NOXA, leading to the neutralization of MCL-1 and subsequent activation of the apoptotic cascade. asco.org In "double hit" lymphoma (DHL) cell lines, which overexpress both c-Myc and BCL-2, the combination of ABT-199 with bortezomib also resulted in synergistic cell kill.

Table 2: Preclinical Synergism of ABT-199 and Proteasome Inhibitors

Proteasome InhibitorCancer ModelMechanism of SynergyReference
BortezomibSoft Tissue Sarcoma, Double Hit LymphomaUpregulation of NOXA asco.org
CarfilzomibSoft Tissue SarcomaUpregulation of NOXA asco.org
IxazomibSoft Tissue SarcomaUpregulation of NOXA asco.org

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical survival pathway that is often hyperactivated in cancer and can contribute to ABT-199 resistance. Activation of this pathway can lead to the upregulation of MCL-1 and BCL-xL.

Preclinical studies have shown that acquired resistance to ABT-199 in lymphoid malignancy cell lines is associated with substantial AKT activation and increased levels of MCL-1 and BCL-xL. The use of PI3K/mTOR pathway inhibitors can counteract this resistance mechanism. For instance, the dual PI3K/mTOR inhibitor NVP-BEZ235 and the PI3Kδ inhibitor GS-1101 (idelalisib) were shown to sensitize both inherently and acquiredly resistant NHL cell lines to ABT-199. These inhibitors act by reducing MCL-1 levels, thereby releasing the pro-apoptotic protein BIM to activate apoptosis. In mantle cell lymphoma (MCL), the combination of AKT-mTOR inhibitors with ABT-199 demonstrated synergistic growth suppression and induction of apoptosis in both cell lines and primary patient samples.

The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis. Combining MDM2 inhibitors with BCL-2 inhibitors presents a strategy to co-activate the p53-mediated apoptotic pathway and the intrinsic mitochondrial pathway.

In preclinical studies involving chronic lymphocytic leukemia (CLL), the novel MDM2 inhibitor APG-115 demonstrated a potent anti-tumor effect and showed a synergistic pro-apoptotic effect when combined with ABT-199. The combination led to enhanced inhibition of anti-apoptotic BCL-2 family proteins and increased cell death. Similarly, preclinical studies in p53 wild-type AML models have shown a synergistic effect between the MDM2 inhibitor RG7388 (idasanutlin) and ABT-199.

Table 3: Preclinical Combination of ABT-199 with MDM2 Inhibitors

MDM2 InhibitorCancer ModelObserved EffectReference
APG-115Chronic Lymphocytic Leukemia (CLL)Synergistic pro-apoptotic effect.
RG7388 (Idasanutlin)Acute Myeloid Leukemia (AML)Synergistic anti-tumor activity in p53 wild-type models.

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to apoptosis. Targeting survivin is another strategy to lower the apoptotic threshold and enhance the efficacy of BCL-2 inhibitors.

In preclinical models of "double hit" lymphoma (DHL), which are characterized by aggressive biology and resistance to standard chemotherapy, the survivin inhibitor YM-155 was shown to be effective at low nanomolar concentrations. Importantly, when YM-155 was combined with ABT-199, it produced synergistic cell kill in these highly aggressive lymphoma cell lines. This suggests that dual targeting of the BCL-2 and survivin pathways can be an effective strategy to overcome resistance in difficult-to-treat hematologic malignancies.

Combination with Conventional Chemotherapeutic Agents in Preclinical Models

Combining ABT-199 with conventional chemotherapeutic agents aims to leverage different mechanisms of cell killing to achieve a greater therapeutic effect. Chemotherapy-induced cellular stress can prime cancer cells for apoptosis, thereby increasing their sensitivity to BCL-2 inhibition by ABT-199.

Preclinical studies have demonstrated the potential of this approach across various hematologic malignancies. In a T-cell acute lymphoblastic leukemia (T-ALL) cell line, LOUCY, which is relatively resistant to cytarabine (B982) alone, the combination with ABT-199 showed strong synergy. asco.org This combination led to a significant increase in the sub-G1 apoptotic cell population compared to either agent alone.

In models of "double hit" lymphoma (DHL), the combination of ABT-199 with conventional chemotherapeutic agents such as doxorubicin (B1662922) or cytarabine also resulted in synergistic cell kill. These findings provide a strong preclinical rationale for combining ABT-199 with standard chemotherapy regimens to enhance efficacy and potentially overcome resistance.

Table 4: Preclinical Synergy of ABT-199 with Conventional Chemotherapy

Chemotherapeutic AgentCancer ModelObserved EffectReference
CytarabineT-cell Acute Lymphoblastic Leukemia (T-ALL)Strongly synergistic in chemoresistant cell lines. asco.org
DoxorubicinDouble Hit Lymphoma (DHL)Synergistic cell kill.
CytarabineDouble Hit Lymphoma (DHL)Synergistic cell kill.

Synergism with DNA Damaging Agents (e.g., Daunorubicin (B1662515), Cytarabine)

Preclinical studies have demonstrated that combining ABT-199 with DNA damaging agents, such as the anthracycline antibiotic daunorubicin and the nucleoside analog cytarabine, results in synergistic cytotoxicity in acute myeloid leukemia (AML) cells. The underlying mechanism of this synergy involves the ability of these agents to downregulate Mcl-1, a key anti-apoptotic protein implicated in ABT-199 resistance.

In AML cell lines, treatment with daunorubicin or cytarabine was shown to decrease Mcl-1 protein levels, thereby sensitizing the cells to the pro-apoptotic effects of ABT-199. This combination leads to a significant increase in apoptosis compared to either agent alone. This synergistic induction of cell death has been observed in both ABT-199-sensitive and -resistant AML cell lines, as well as in primary patient samples. The combination of ABT-199 and cytarabine has shown strong synergy in T-cell acute lymphoblastic leukemia (T-ALL) cell lines as well, particularly in subtypes with an immature phenotype. researchgate.net

Synergistic Effect of ABT-199 and Cytarabine in T-ALL Cell Lines
Cell LinePhenotypeCombination Index (CI)Effect
LOUCYEarly Immature T-ALL0.06Very Strong Synergy
JURKATMore Differentiated T-ALL0.72Modest Synergy

A Combination Index (CI) of less than 1 indicates a synergistic effect. researchgate.net

Enhanced Efficacy with Alkylating Agents and Other Chemotherapeutics (e.g., Cyclophosphamide (B585), Doxorubicin, Etoposide, Fludarabine)

The therapeutic potential of ABT-199 is significantly enhanced when combined with alkylating agents and other conventional chemotherapeutics. In preclinical models of AML, the addition of ABT-199 to combinations of busulfan (B1668071) (an alkylating agent) and 4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide) or fludarabine (B1672870) resulted in synergistic cytotoxicity. oncotarget.com This triple combination led to increased apoptosis, as evidenced by PARP1 and CASPASE 3 cleavage, and was effective in both AML cell lines and patient-derived samples. oncotarget.com The mechanism behind this synergy involves the negation of a compensatory upregulation of the anti-apoptotic protein MCL1, which is often induced by ABT-199 monotherapy. oncotarget.com

Similarly, in models of "double hit" lymphoma, a highly aggressive B-cell lymphoma, ABT-199 demonstrated synergistic cell kill when combined with doxorubicin. In diffuse large B-cell lymphoma (DLBCL), ABT-199 also showed strong synergy with doxorubicin and etoposide, particularly in cell lines resistant to ABT-199 alone. This effect was linked to the ability of these chemotherapeutic agents to suppress MCL1 levels.

Preclinical Synergism of ABT-199 with Chemotherapeutics
CombinationCancer ModelKey FindingReference
ABT-199 + Cyclophosphamide (4HC) + BusulfanAcute Myeloid Leukemia (AML)Synergistic cytotoxicity and increased apoptosis. oncotarget.com oncotarget.com
ABT-199 + Fludarabine + BusulfanAcute Myeloid Leukemia (AML)Significantly increased pro-apoptotic effects. oncotarget.com oncotarget.com
ABT-199 + Doxorubicin"Double Hit" Lymphoma, DLBCLSynergistic cell kill and overcoming resistance.
ABT-199 + EtoposideDiffuse Large B-cell Lymphoma (DLBCL)Synergistic effects, particularly in resistant cells.

Exploration of Sequential Treatment Regimens in Preclinical Studies

While many preclinical studies focus on the synergistic effects of concurrent drug administration, the exploration of sequential treatment regimens is a critical area of investigation to optimize efficacy and manage toxicities. The rationale behind sequential therapy is to prime the cancer cells with one agent to enhance their sensitivity to the subsequent drug.

For instance, preclinical models have suggested that pre-conditioning with chemotherapeutic agents like cyclophosphamide and fludarabine can create a more favorable environment for subsequent cellular therapies. nih.gov Although not directly studying ABT-199, this principle highlights the importance of treatment scheduling. In the context of ABT-199, a sequential approach could involve initial debulking with conventional chemotherapy to reduce the tumor burden, followed by ABT-199 to eliminate residual, BCL-2-dependent cells. This strategy is being explored in clinical trials, such as the CLL2-BAG trial, which investigates a debulking phase with bendamustine (B91647) followed by an induction phase with ABT-199 and obinutuzumab. While extensive preclinical data on various sequential combinations with ABT-199 is still emerging, the existing evidence from combination studies provides a strong rationale for their clinical investigation.

Molecular Approaches to Counteract Microenvironmental Survival Signals in vitro

The tumor microenvironment plays a crucial role in conferring resistance to ABT-199 by providing survival signals that upregulate alternative anti-apoptotic proteins, thereby circumventing BCL-2 blockade. Preclinical in vitro studies have been instrumental in dissecting these resistance mechanisms and identifying molecular strategies to overcome them.

In chronic lymphocytic leukemia (CLL), signals from the microenvironment, such as those mediated by CD40, can induce resistance to ABT-199. nih.gov This resistance is often associated with the upregulation of BCL-xL and Mcl-1. Molecular approaches to counteract these survival signals include the use of kinase inhibitors that target key signaling pathways. For example, inhibitors of the B-cell receptor (BCR) pathway, such as ibrutinib (B1684441) (a BTK inhibitor) and idelalisib (B1684644) (a PI3K inhibitor), can disrupt the protective effects of the microenvironment and re-sensitize CLL cells to ABT-199. These inhibitors are thought to work by causing the egress of CLL cells from their protective niches in the lymph nodes and bone marrow into the peripheral blood, where they are more dependent on BCL-2 for survival and thus more susceptible to ABT-199.

Another effective molecular strategy is the use of anti-CD20 monoclonal antibodies, such as rituximab (B1143277) and obinutuzumab. In vitro co-culture experiments have shown that these antibodies can counteract CD40-mediated resistance to ABT-199 in CLL cells. nih.gov This provides a strong preclinical rationale for the combination of ABT-199 with anti-CD20 therapy.

Furthermore, in follicular lymphoma models, acquired resistance to ABT-199 has been linked to the activation of the ERK/AKT signaling pathways. The use of selective inhibitors of these pathways has been shown to prevent the acquisition of this resistance phenotype in vitro. nih.gov

In Vitro Strategies to Overcome Microenvironment-Mediated ABT-199 Resistance
Molecular ApproachTarget Pathway/MoleculeCancer ModelObserved EffectReference
Kinase Inhibitors (e.g., Ibrutinib, Idelalisib)BCR Signaling PathwayChronic Lymphocytic Leukemia (CLL)Disrupts survival signals and re-sensitizes cells to ABT-199.
Anti-CD20 Monoclonal Antibodies (e.g., Rituximab)CD20Chronic Lymphocytic Leukemia (CLL)Counteracts CD40-induced resistance to ABT-199. nih.gov nih.gov
ERK/AKT InhibitorsERK/AKT Signaling PathwayFollicular LymphomaPrevents the acquisition of resistance. nih.gov nih.gov

Molecular Markers and Predictive Signatures for Abt 199 Hydrochloride Sensitivity in Preclinical Models

Correlative Analysis of BCL-2 Family Protein Expression Levels

The expression levels of individual BCL-2 family proteins serve as fundamental biomarkers for predicting the response to ABT-199 hydrochloride.

This compound is a selective inhibitor of the BCL-2 protein. nih.gov Consequently, high expression of BCL-2 is a primary determinant of sensitivity to the drug. nih.gov Preclinical models have consistently demonstrated a direct correlation between BCL-2 protein levels and the degree of apoptosis induced by this compound. nih.govnih.gov In a panel of neuroblastoma cell lines, those with high BCL-2 expression were significantly more sensitive to this compound compared to their low-expressing counterparts. nih.gov This dependency on BCL-2 for survival makes such cells "primed for death," requiring only the inhibition of BCL-2 to initiate the apoptotic cascade. Similarly, in acute myeloid leukemia (AML) cell lines and primary patient samples, sensitivity to this compound correlated directly with BCL-2 expression. nih.gov

Table 1: Correlation of BCL-2 Expression with this compound Sensitivity in Preclinical Models

Cancer ModelFindingReference
Neuroblastoma Cell LinesHigh BCL-2 expression and BIM/BCL-2 complex levels correlated with potent apoptosis upon ABT-199 treatment. nih.gov
Acute Myeloid Leukemia (AML) Cell Lines and Primary SamplesSensitivity to ABT-199 correlated directly with BCL-2 protein expression. nih.gov
Diffuse Large B-cell Lymphoma (DLBCL)A significant correlation was observed between the response to ABT-199 and the expression of BCL-2. nih.gov
Multiple Myeloma (MM) Cell LinesMM lines that were BCL-2high/BCL-xLlow/Mcl-1low were the most sensitive to ABT-199 treatment. researchgate.net

While BCL-2 expression is a key sensitizing factor, the expression of other anti-apoptotic proteins, namely Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL), is a major predictor of resistance to this compound. nih.govaacrjournals.org Since this compound is highly selective for BCL-2, it does not inhibit MCL-1 or BCL-XL. nih.gov Consequently, cancer cells that rely on MCL-1 or BCL-XL for survival are intrinsically resistant to this compound monotherapy. nih.govnih.gov

Preclinical studies have shown that upregulation of MCL-1 and BCL-XL can confer acquired resistance to this compound. nih.govnih.gov In AML cell lines made resistant to this compound through chronic exposure, a significant upregulation of both MCL-1 and BCL-XL was observed. nih.gov Similarly, in lymphoid malignancies, acquired resistance to this compound was associated with increased levels of MCL-1 and BCL-XL, which sequester the pro-apoptotic protein BIM. nih.govresearchgate.net In multiple myeloma cell lines, co-expression of BCL-XL was found to mediate resistance to venetoclax (B612062). aacrjournals.orgaacrjournals.org

Table 2: Role of MCL-1 and BCL-XL in this compound Resistance

ProteinMechanism of ResistanceCancer ModelReference
MCL-1Upregulation confers intrinsic and acquired resistance by sequestering pro-apoptotic proteins.Acute Myeloid Leukemia, Lymphoid Malignancies, Multiple Myeloma researchgate.netnih.govnih.gov
BCL-XLCo-expression with BCL-2 leads to resistance; upregulation can drive acquired resistance.Acute Myeloid Leukemia, Lymphoid Malignancies, Multiple Myeloma, Acute Lymphoblastic Leukemia nih.govaacrjournals.orgnih.govnih.gov

Ratios of Pro- vs. Anti-Apoptotic Proteins as Predictive Indices

The interplay between pro- and anti-apoptotic BCL-2 family proteins is often more predictive of response than the expression of a single protein. Ratios of these proteins can serve as more robust predictive indices.

The pro-apoptotic protein BIM (BCL-2-like 11) is a critical initiator of apoptosis that can be sequestered by anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1. The level of BIM complexed with BCL-2 can be a strong predictor of sensitivity to this compound. researchgate.net A high BCL-2/BIM ratio, indicating that a significant portion of BIM is bound to BCL-2, suggests a state of "apoptotic priming." In this state, the release of BIM following BCL-2 inhibition by this compound is sufficient to trigger apoptosis. In neuroblastoma cell lines, sensitivity to this compound was associated with high levels of BIM/BCL-2 complexes. nih.gov

Given that BCL-XL and MCL-1 are key resistance factors, the ratio of BCL-2 to the sum of these resistance-mediating proteins can be a powerful predictive biomarker. A high BCL-2/(BCL-XL + MCL-1) ratio suggests that the cell's survival is predominantly dependent on BCL-2, making it more susceptible to this compound. In multiple myeloma cell lines, a high BCL2 to MCL1 mRNA ratio was associated with sensitivity to venetoclax. aacrjournals.org Similarly, sensitivity to ABT-199 also correlated significantly with the ratio of BCL-2 to MCL-1 expression in diffuse large B-cell lymphoma. nih.gov This integrated biomarker approach, which considers the balance of key anti-apoptotic proteins, can offer a more nuanced prediction of therapeutic response.

Genetic Aberrations and Specific Molecular Subtypes Influencing Sensitivity

Beyond the expression of BCL-2 family proteins, specific genetic mutations and molecular subtypes have been shown to influence sensitivity to this compound in preclinical models.

In AML, mutations in genes such as NPM1, IDH1/IDH2, and RAD21 have been identified as predictors of sensitivity to this compound. nih.govresearchgate.net AML with NPM1 mutations, in particular, has shown selective sensitivity to this BCL-2 inhibitor. nih.govresearchgate.net Similarly, mutations in IDH1 and IDH2 have been demonstrated in preclinical models to increase BCL-2 dependence, thereby enhancing sensitivity to venetoclax. nih.gov

In multiple myeloma, the t(11;14) translocation is a well-established predictive biomarker for sensitivity to venetoclax. researchgate.net Preclinical studies have shown that multiple myeloma cell lines harboring this translocation are more sensitive to this compound. researchgate.net However, it has also been noted that other cell lines without this translocation can also exhibit sensitivity. researchgate.net

In acute lymphoblastic leukemia (ALL), the differentiation stage of the T-ALL clone can influence its dependency on specific anti-apoptotic proteins. For instance, early T-cell progenitor (ETP) T-ALL is more dependent on BCL-2 and thus more sensitive to venetoclax, while other T-ALL subtypes may rely more on BCL-XL. nih.gov

Table 3: Genetic and Molecular Subtypes Associated with this compound Sensitivity

Cancer TypeGenetic/Molecular MarkerImpact on SensitivityReference
Acute Myeloid Leukemia (AML)NPM1 mutationIncreased sensitivity nih.govresearchgate.net
Acute Myeloid Leukemia (AML)IDH1/IDH2 mutationsIncreased BCL-2 dependence and sensitivity nih.gov
Acute Myeloid Leukemia (AML)RAD21 mutationIncreased sensitivity nih.govresearchgate.net
Multiple Myelomat(11;14) translocationIncreased sensitivity researchgate.net
Acute Lymphoblastic Leukemia (ALL)Early T-cell progenitor (ETP) subtypeIncreased BCL-2 dependence and sensitivity nih.gov

Role of t(11;14) Translocation

The chromosomal translocation t(11;14)(q13;q32) is one of the most well-established predictive biomarkers for sensitivity to this compound, particularly in multiple myeloma (MM). This translocation juxtaposes the Cyclin D1 gene (CCND1) on chromosome 11 with the immunoglobulin heavy chain gene (IGH) locus on chromosome 14, leading to the overexpression of cyclin D1. However, a crucial consequence of this translocation in the context of this compound sensitivity is the associated high-level expression of BCL-2.

Preclinical investigations have consistently demonstrated that MM cell lines harboring the t(11;14) translocation exhibit a pronounced dependence on BCL-2 for survival. cancernetwork.comnih.gov This dependency renders them highly susceptible to the apoptotic-inducing effects of this compound. ashpublications.orgnih.govresearchgate.net In vitro studies have shown that t(11;14)-positive human myeloma cell lines are significantly more sensitive to this compound compared to cell lines without this translocation. ashpublications.orgresearchgate.net This sensitivity correlates with higher ratios of BCL2 to MCL1 mRNA expression. ashpublications.org

Table 1: Preclinical and Clinical Observations on t(11;14) Translocation and this compound Sensitivity in Multiple Myeloma
FindingModel/Study TypeKey ObservationReference
BCL-2 DependencyIn vitro (Human Myeloma Cell Lines)Myeloma cells with t(11;14) are dependent on BCL-2 for survival. cancernetwork.comnih.gov
Enhanced SensitivityIn vitro (Human Myeloma Cell Lines)t(11;14)-positive cell lines show high sensitivity to this compound. ashpublications.orgresearchgate.net
Correlation with Gene ExpressionIn vitro (Primary MM Samples)Sensitivity correlates with higher BCL2:MCL1 mRNA expression ratios. ashpublications.org
Clinical Response CorrelationPhase 1 Clinical TrialOverall response rate of 40% in t(11;14) patients, versus minimal response in non-t(11;14) patients. nih.gov

Influence of Specific Oncogenic Driver Mutations (e.g., FLT3-ITD, RAS, TP53 mutations)

Beyond chromosomal translocations, specific oncogenic driver mutations have been shown to modulate the sensitivity of cancer cells to this compound. These mutations can either enhance or diminish the efficacy of BCL-2 inhibition, often by altering the balance of pro- and anti-apoptotic proteins within the BCL-2 family.

FLT3-ITD Mutations:

Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. haematologica.orgescholarship.org Preclinical studies have indicated that FLT3-ITD mutations can confer resistance to this compound monotherapy. haematologica.orgescholarship.org The constitutive activation of FLT3 signaling in FLT3-ITD-positive AML cells is thought to upregulate the expression of anti-apoptotic proteins other than BCL-2, such as MCL-1 and BCL-XL, thereby reducing the dependence on BCL-2 for survival. escholarship.org

However, preclinical models have demonstrated a synergistic effect when this compound is combined with FLT3 inhibitors. haematologica.orgescholarship.org The inhibition of FLT3-ITD signaling can lead to a decrease in the expression of MCL-1 and BCL-XL, thereby re-sensitizing the leukemic cells to BCL-2 inhibition by this compound. escholarship.org In xenograft models of FLT3-ITD-positive AML, the combination of venetoclax and the FLT3 inhibitor quizartinib resulted in greater anti-tumor efficacy and prolonged survival compared to either agent alone. haematologica.orgescholarship.org

RAS Mutations:

Mutations in the RAS family of oncogenes (e.g., KRAS, NRAS) are also frequently observed in myeloid malignancies and have been implicated in resistance to this compound. nih.govaacrjournals.orgelsevierpure.com Preclinical research has shown that RAS mutations can drive resistance to venetoclax by altering the expression of BCL-2 family genes in leukemia stem cells (LSCs). nih.govelsevierpure.com RAS-mutant LSCs exhibit a reduced dependence on BCL-2 and are inherently more resistant to venetoclax, which can drive clinical resistance and relapse. nih.govaacrjournals.orgelsevierpure.com The activation of the RAS/MAPK signaling pathway can lead to the upregulation of MCL-1, contributing to venetoclax resistance. researchgate.net Importantly, preclinical studies suggest that targeting the RAS pathway with specific inhibitors can restore sensitivity to venetoclax in RAS-mutant models. aacrjournals.org

TP53 Mutations:

The tumor suppressor gene TP53 is the most frequently mutated gene in human cancers. While TP53 mutations are generally associated with resistance to conventional chemotherapy, their impact on the sensitivity to BH3 mimetics like this compound is more complex. nih.govnih.gov Since BH3 mimetics act downstream of TP53 to directly induce apoptosis, it was hypothesized that their efficacy would be independent of TP53 status. researchgate.net

Indeed, preclinical studies in chronic lymphocytic leukemia (CLL) have shown that this compound is highly active irrespective of TP53 mutation or dysfunction. researchgate.net CLL cells with defective TP53 pathways demonstrate similar in vitro sensitivity to this compound as cells with intact TP53. researchgate.net However, in the context of AML, some preclinical evidence suggests that TP53 mutations may confer resistance to the combination of hypomethylating agents and venetoclax. nih.gov The precise role of TP53 mutations in modulating venetoclax sensitivity can be context-dependent and may be influenced by the specific type of TP53 mutation and the presence of other co-occurring genetic alterations. nih.gov

Table 2: Influence of Oncogenic Driver Mutations on this compound Sensitivity in Preclinical Models
MutationCancer TypeEffect on ABT-199 SensitivityUnderlying Mechanism (Preclinical Evidence)Reference
FLT3-ITDAMLResistance to monotherapy, synergy with FLT3 inhibitorsUpregulation of MCL-1 and BCL-XL; FLT3 inhibition downregulates these proteins, restoring BCL-2 dependence. haematologica.orgescholarship.org
RAS (KRAS, NRAS)AMLResistanceAltered BCL-2 family gene expression in leukemia stem cells, reduced BCL-2 dependence, and upregulation of MCL-1. nih.govaacrjournals.orgelsevierpure.comresearchgate.net
TP53CLLLargely retains sensitivityABT-199 acts downstream of the TP53 pathway. researchgate.net
TP53AMLPotential for resistance (context-dependent)May confer resistance to combination therapies with hypomethylating agents. nih.gov

Functional Apoptotic Priming Assays for Sensitivity Prediction

While molecular markers provide valuable predictive information, they offer a static snapshot of a tumor's genetic landscape. Functional assays, in contrast, can provide a dynamic assessment of a cancer cell's proximity to the apoptotic threshold, a concept known as "apoptotic priming." BH3 profiling is a powerful functional assay that has emerged as a promising tool for predicting sensitivity to this compound and other BH3 mimetics.

BH3 profiling measures the sensitivity of mitochondria within permeabilized cells to a panel of synthetic BH3 peptides derived from the BH3-only proteins (e.g., BIM, BAD, PUMA). nih.govnih.gov The degree of cytochrome c release from the mitochondria in response to these peptides reflects how "primed" a cell is for apoptosis. Cells that are highly primed are closer to the apoptotic threshold and are more dependent on anti-apoptotic proteins like BCL-2 for their survival. Consequently, these cells are predicted to be more sensitive to BCL-2 inhibitors like this compound.

Preclinical studies across various hematologic malignancies have demonstrated a strong correlation between the degree of mitochondrial priming, as determined by BH3 profiling, and sensitivity to this compound. haematologica.orgresearchgate.net For instance, in AML, higher baseline apoptotic priming has been associated with a greater response to venetoclax. mdpi.com

Dynamic BH3 Profiling (DBP):

A further advancement of this technique is dynamic BH3 profiling (DBP), which measures the change in apoptotic priming after a short-term exposure to a therapeutic agent. nih.govresearchgate.netnih.gov DBP can reveal how a drug modulates the apoptotic signaling pathway and can identify synergistic drug combinations. nih.govnih.gov In preclinical models, DBP has been shown to predict the response to this compound and to identify effective combination strategies to overcome resistance. researchgate.netnih.gov For example, DBP can demonstrate that while a cancer cell might be resistant to this compound alone, treatment with another agent can increase its apoptotic priming, rendering it susceptible to BCL-2 inhibition.

The utility of BH3 profiling extends to various cancer types. In multiple myeloma, ex vivo apoptosis assays that measure sensitivity to venetoclax have shown a strong correlation with clinical responses. nih.gov Similarly, in blastic plasmacytoid dendritic cell neoplasm, dynamic BH3 profiling has been shown to predict venetoclax sensitivity. researchgate.net These functional assays hold great promise for personalizing therapy with this compound by providing a real-time assessment of a tumor's apoptotic state and its likely response to treatment.

Table 3: Functional Apoptotic Priming Assays for this compound Sensitivity Prediction
AssayPrincipleKey Findings in Preclinical ModelsReference
BH3 Profiling (Baseline)Measures the intrinsic mitochondrial sensitivity to pro-apoptotic BH3 peptides, indicating the cell's proximity to the apoptotic threshold.Strong correlation between high apoptotic priming and sensitivity to this compound in various hematologic malignancies. haematologica.orgresearchgate.netmdpi.com
Dynamic BH3 Profiling (DBP)Measures the change in apoptotic priming after short-term drug exposure.Predicts response to this compound and can identify synergistic drug combinations to overcome resistance. nih.govresearchgate.netnih.gov
Ex Vivo Apoptosis AssaysDirectly measures the induction of apoptosis in patient-derived cancer cells upon exposure to this compound.Strong correlation between ex vivo sensitivity and clinical response in multiple myeloma. nih.gov

Advanced Methodologies in Abt 199 Hydrochloride Preclinical Research

In Vitro Cell Culture Models and Assays

In vitro studies using cancer cell lines are fundamental to the initial assessment of ABT-199 hydrochloride's efficacy. These models allow for controlled investigation of the compound's biological activities before moving to more complex preclinical models.

Cell viability and proliferation assays are foundational in determining the cytotoxic and cytostatic effects of this compound. These assays quantify the number of living, healthy cells in a population following treatment with the compound.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method that measures the activity of dehydrogenases in viable cells. abcam.comdojindo.com In this assay, a water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to produce a water-soluble orange formazan (B1609692) dye. dojindo.comtargetmol.com The amount of formazan produced is directly proportional to the number of living cells. targetmol.com The CCK-8 assay is noted for its convenience and low toxicity, allowing for the possibility of further experiments on the same cells. bosterbio.com In studies involving mantle cell lymphoma (MCL) cell lines, the CCK8 assay was used to determine the 50% inhibitory concentrations (IC50s) of ABT-199 after 72 hours of treatment. researchgate.net

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell metabolic activity. creative-biogene.com It is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells. creative-biogene.com Unlike the CCK-8 assay, the formazan product of MTT is insoluble and requires a solubilization step before absorbance can be measured. creative-biogene.com The MTT assay has been employed to study the effects of ABT-199 on various cancer cell lines, including neuroblastoma and acute myeloid leukemia (AML). nih.govmdpi.com For instance, after a 72-hour treatment, the MTT assay was used to measure cell viability in neuroblastoma cell lines with high BCL-2 expression. nih.gov Similarly, it was used to evaluate the cytotoxicity of ABT-199 in T-cell acute lymphoblastic leukemia (T-ALL) cell lines over a 48-hour period. researchgate.net

The Trypan Blue exclusion assay is a classic method for directly assessing cell viability. ijrr.com This technique is based on the principle that viable cells possess intact cell membranes that exclude the blue dye, whereas non-viable cells with compromised membranes take it up and are stained blue. ijrr.com The number of stained (dead) and unstained (live) cells can then be counted using a microscope to determine the percentage of viable cells. dojindo.com While simpler than metabolic assays, it provides a direct measure of cell death rather than metabolic activity. dojindo.comijrr.com

These assays are critical for generating initial dose-response curves and determining the IC50 values of ABT-199 across a panel of cancer cell lines, providing essential data on its potency and selectivity. researchgate.netaacrjournals.org

Table 1: Representative IC50 Values for ABT-199 in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Type Assay Used Key Findings Reference(s)
Acute Myeloid Leukemia (AML) Viability/Apoptosis Assay (Annexin V/PI) IC50 values ranged from <10 nmol/L to >1,000 nmol/L in a panel of AML cell lines after 48 hours. aacrjournals.org
Acute Myeloid Leukemia (AML) Viability/Apoptosis Assay (Annexin V/PI) Primary patient AML samples were highly sensitive, with median IC50 values less than 10 nmol/L after 48 hours. aacrjournals.org
Mantle Cell Lymphoma (MCL) CCK8 Assay IC50 values were determined for a panel of MCL lines after 72 hours of treatment. researchgate.net
Neuroblastoma MTT Assay Cell lines with high BCL-2 expression responded more potently to ABT-199 after 72 hours of treatment. nih.gov

Ex Vivo Primary Patient Sample Analysis

Ex vivo analysis of primary patient samples represents a critical translational bridge between in vitro studies and clinical trials. This approach allows for the assessment of drug activity in a heterogeneous cell population that more closely mirrors the patient's disease, providing valuable insights into sensitivity, resistance, and the influence of the native microenvironment.

The sensitivity of patient-derived tumor cells to this compound has been evaluated across various hematologic malignancies. In primary cells from patients with acute myeloid leukemia (AML), the compound demonstrated significant potency, with a median half-maximal inhibitory concentration (IC50) of approximately 10 nmol/L, inducing cell death within just two hours of treatment. nih.gov This high sensitivity highlights the dependence of AML cells on the BCL-2 protein for survival. nih.gov

Studies on primary follicular lymphoma (FL) cells revealed a range of sensitivities to this compound. nih.gov This variability was found to correlate with the ratio of BCL-2 to BIM protein levels; cells with a higher BCL-2/BIM ratio tended to be more sensitive. nih.gov For instance, in a panel of six primary FL samples, the IC50 values varied significantly, with the most sensitive sample showing an IC50 of 11 nM and the most resistant sample having an IC50 greater than 200 nM. nih.gov Similarly, in neuroblastoma cell lines, those expressing high levels of BCL-2 and BIM/BCL-2 complexes were more potently affected by ABT-199. nih.gov

Table 1: Ex Vivo Sensitivity of Patient-Derived Tumor Cells to this compound
MalignancyMetricFindingReference
Acute Myeloid Leukemia (AML)Median IC50~10 nmol/L nih.gov
Follicular Lymphoma (FL)IC50 Range11 nM to >200 nM nih.gov

The tumor microenvironment provides external signals that can promote cancer cell survival and confer drug resistance. nih.gov In chronic lymphocytic leukemia (CLL), pro-survival signals from the microenvironment are known to upregulate BCL-2 family members not targeted by this compound, such as BCL-XL and MCL-1. nih.gov Ex vivo studies have demonstrated that stimulation of CLL cells with CD40 and interleukin-4 (IL-4) can induce complete resistance to this compound at concentrations up to 10 mM. nih.gov

Similarly, in hairy cell leukemia (HCL), microenvironmental stimuli can diminish the cytotoxic effects of the drug. nih.gov When primary HCL cells were exposed to activated T lymphocytes, stromal cells, or Toll-like receptor (TLR) agonists, their sensitivity to this compound-induced apoptosis was reduced. nih.gov These findings underscore that while leukemic cells may be inherently sensitive to BCL-2 inhibition, signals from the surrounding microenvironment can provide protective effects that mediate resistance. nih.gov

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for evaluating the therapeutic efficacy, pharmacodynamics, and mechanisms of action of anti-cancer agents in a systemic context.

A variety of human tumor xenograft models have been employed in the preclinical assessment of this compound. These models involve implanting human tumor cells or patient-derived tissues into immunodeficient mice. td2inc.com Subcutaneous models, where tumor cells are injected under the skin, are commonly used, such as in studies involving neuroblastoma and lymphoma cell lines. nih.govresearchgate.net

Orthotopic models, which involve implanting tumor cells into the anatomically correct location, offer a more clinically relevant microenvironment for studying tumor growth and metastasis. td2inc.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been used for malignancies like mantle cell lymphoma (MCL) and double-hit lymphoma (DHL). td2inc.comnih.gov Disseminated models, created by intravenous injection of cancer cells, allow for the evaluation of drug efficacy against tumors that have spread to distal sites, including the bone marrow. nih.gov

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In a neuroblastoma xenograft model with high BCL-2 expression, oral administration of this compound resulted in significant tumor growth inhibition compared to controls. nih.gov In other aggressive neuroblastoma models, the compound induced complete tumor regression when used in combination with cyclophosphamide (B585). researchgate.net

Dramatic reductions in tumor size have also been observed in MCL and DHL PDX models following treatment. nih.gov The efficacy of this compound is often linked to the BCL-2 dependency of the tumor cells used in the xenograft. valuebasedcancer.comresearchgate.net

Table 2: Efficacy of this compound in Preclinical Xenograft Models
Tumor ModelTreatmentOutcomeReference
Neuroblastoma (KCNR cell line)ABT-199 MonotherapySignificant tumor growth inhibition nih.gov
Neuroblastoma (NB-1643 cell line)ABT-199 + CyclophosphamideComplete tumor regression researchgate.net
Mantle Cell Lymphoma (PDX)ABT-199 MonotherapyDramatic reduction in tumor size nih.gov
Double-Hit Lymphoma (PDX)ABT-199 MonotherapyDramatic reduction in tumor size nih.gov

Molecular analysis of tumor tissues harvested from treated animals provides crucial insights into the on-target effects of this compound and the emergence of resistance. In neuroblastoma xenografts, treatment led to the displacement of the pro-apoptotic protein BIM from BCL-2, inducing a strong apoptotic response. nih.govnih.gov However, this response can be curtailed by the acute upregulation of the anti-apoptotic protein MCL-1, which then sequesters BIM, conferring a survival advantage to the tumor cells. nih.govnih.gov

In lymphoma models, a key mechanism of acquired resistance involves the loss of the 18q21 amplicon which contains the BCL2 gene. nih.gov This genetic alteration leads to markedly reduced BCL-2 expression in the resistant tumors. nih.gov This is accompanied by adaptive transcriptional reprogramming, including increased expression of MCL1 and the transcription factor FOXC1, and reduced expression of the pro-apoptotic protein NOXA. nih.gov These molecular changes effectively rewire the cell's survival pathways to bypass the need for BCL-2, thus rendering the BCL-2 inhibitor ineffective. nih.gov

Future Directions and Emerging Research Avenues for Abt 199 Hydrochloride in Preclinical Studies

Identification of Novel Synergistic Combinations through High-Throughput Preclinical Screening

High-throughput screening (HTS) has become an invaluable tool in preclinical research to systematically identify novel synergistic drug combinations with ABT-199. nih.govnih.gov These screens often utilize large libraries of approved drugs and investigational agents to rapidly assess their efficacy in combination with ABT-199 across various cancer cell lines.

One such approach involves screening a panel of FDA-approved compounds in acute myeloid leukemia (AML) cell lines to identify agents that enhance the cytotoxic effects of ABT-199. ulster.ac.uk For instance, a high-throughput combination screen across nine AML cell lines, representing different subtypes, was conducted to determine the optimal synergistic molar ratio of 5-Azacitidine and venetoclax (B612062). ashpublications.org This study found that a 1:10 molar ratio of 5-Azacitidine to venetoclax was, on average, the most synergistic. ashpublications.org

Another HTS study in transformed follicular lymphoma (t-FL) cell lines computationally identified 30 drugs with synergistic effects with ABT-199. nih.gov Further analysis revealed that the targets of these drugs did not directly regulate BCL-2, suggesting that the synergistic effect may be mediated through pathways involving p53. nih.gov

Preclinical studies have also explored rational combinations based on known resistance mechanisms. For example, since upregulation of MCL-1 is a known resistance mechanism to ABT-199, HTS has been employed to identify MCL-1 inhibitors as promising synergistic partners. ashpublications.org The combination of ABT-199 with the MCL-1 inhibitor S63845 has shown synergistic activity in AML cells. oncotarget.com Similarly, combinations with proteasome inhibitors like bortezomib (B1684674) have demonstrated synergy in soft tissue sarcomas. nih.gov

Table 1: Examples of Synergistic Combinations with ABT-199 Identified in Preclinical Screens

Combination Agent Cancer Type Key Finding
5-Azacitidine Acute Myeloid Leukemia (AML) A 1:10 molar ratio was found to be the most synergistic on average across multiple cell lines. ashpublications.org
Chidamide Acute Myeloid Leukemia (AML) Enhanced the anti-AML activity of ABT-199 at low-cytotoxicity doses. nih.gov
Palbociclib Acute Myeloid Leukemia (AML) Active against samples that are resistant to venetoclax alone. ashpublications.org
Paclitaxel (B517696) Various Cancers Synergistic response observed in four out of nine cancer cell lines. nih.gov
Selinexor Mantle Cell Lymphoma (MCL) Demonstrated synergistic antiproliferative effects through inhibition of mTOR signaling. nih.gov
Metformin Acute Myeloid Leukemia (AML) Exerted a synergistic effect by downregulating Mcl-1 protein. jcancer.org
Bortezomib Soft Tissue Sarcoma Resulted in strongly synergistic apoptosis induction. nih.gov

Elucidation of Additional Molecular Targets or Off-Target Effects (Mechanistic Focus)

While ABT-199 is highly selective for BCL-2, preclinical research is actively investigating potential off-target effects and additional molecular mechanisms of action that could influence its therapeutic window and efficacy.

Recent studies have revealed that venetoclax can induce metabolic reprogramming in cancer cells, independent of its BCL-2 inhibitory activity. researchgate.net This off-target effect involves the impairment of the tricarboxylic acid (TCA) cycle and is dependent on the integrated stress response and the transcription factor ATF4. researchgate.net This metabolic modulation has the potential to impact the cytotoxic effects of venetoclax. researchgate.net

Furthermore, research into the mechanisms of BH3 mimetics has highlighted that some compounds initially thought to be direct inhibitors of other BCL-2 family members, like MCL-1, may act indirectly by inducing the pro-apoptotic protein NOXA. nih.gov This underscores the importance of rigorously characterizing the on- and off-target effects of BCL-2 family inhibitors in preclinical models. While ABT-199 is highly specific for BCL-2, understanding the broader cellular responses to its targeted inhibition is crucial for optimizing its use and anticipating potential resistance mechanisms.

Investigation of ABT-199 Hydrochloride's Potential in Other Non-Oncological Disease Models (if supported by mechanistic research)

The role of apoptosis in various pathological conditions beyond cancer has prompted preclinical investigations into the potential of ABT-199 in non-oncological diseases. The rationale for exploring these indications often stems from a mechanistic understanding of BCL-2's involvement in the survival of specific cell types implicated in disease pathogenesis.

One such area of investigation is autoimmune diseases, where the survival of autoreactive lymphocytes is a key driver of pathology. Preclinical studies are exploring the potential of BCL-2 inhibition to selectively induce apoptosis in these pathogenic immune cells. Based on this rationale, venetoclax is currently in phase I development for systemic lupus erythematosus. researchgate.net

Development of Advanced Preclinical Models for Resistance Mechanism Interrogation

Understanding and overcoming resistance to ABT-199 is a major focus of ongoing preclinical research. To this end, there is a continuous effort to develop more sophisticated preclinical models that can accurately recapitulate the complexities of clinical resistance.

One common approach is the generation of venetoclax-resistant cell lines through continuous exposure to the drug. researchgate.netnih.gov These models allow for the detailed molecular characterization of acquired resistance mechanisms. For example, studies using resistant AML cell lines have demonstrated increased expression of other anti-apoptotic proteins like MCL-1 and BCL-XL. researchgate.netnih.gov

Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, offer a more clinically relevant platform to study ABT-199 resistance. ashpublications.org These models can preserve the genetic and phenotypic heterogeneity of the original tumor, providing a valuable tool for testing novel therapeutic strategies to overcome resistance. For instance, a PDX model of primary CD34+ AML was used to demonstrate the efficacy of a triple combination of venetoclax, chidamide, and azacitidine. ashpublications.org

Furthermore, the development of xenograft models of venetoclax-resistant chronic lymphocytic leukemia (CLL) allows for the in vivo evaluation of next-generation BCL-2 inhibitors, such as LP-118, which has shown efficacy in models with venetoclax-resistant mutations. bioworld.com

Refinement of Predictive Biomarkers and Patient Stratification Strategies for Preclinical Studies

A key goal of preclinical research is to identify and validate predictive biomarkers that can help stratify patients who are most likely to respond to ABT-199 therapy. This involves correlating molecular features of cancer cells with their sensitivity or resistance to the drug.

Genetic mutations have emerged as important predictive biomarkers. For instance, in AML, mutations in genes such as IDH1, IDH2, and NPM1 are associated with increased sensitivity to venetoclax. mdpi.commdpi.com Conversely, mutations in TP53, FLT3-ITD, and RAS have been linked to reduced sensitivity. mdpi.com

The expression levels of BCL-2 family proteins are also critical determinants of response. A high BCL-2 to BIM ratio has been correlated with sensitivity to venetoclax in follicular lymphoma cells. nih.gov Conversely, high expression of MCL-1 or BCL-XL is a well-established mechanism of resistance. nih.govnih.gov

BH3 profiling is a functional assay that measures the mitochondrial priming for apoptosis and can predict sensitivity to BCL-2 inhibitors. mdpi.comnih.gov This technique can help determine a cell's dependence on specific anti-apoptotic proteins, thereby identifying tumors that are "primed" for cell death upon BCL-2 inhibition. mdpi.comnih.gov

Recent research has also identified novel biomarkers. For example, the basal expression level of JNK1 has been proposed as a potential biomarker for predicting a synergistic response to the combination of ABT-199 and paclitaxel. nih.gov In AML, the expression of cell surface markers like CD14 and CLEC7A has been correlated with reduced venetoclax sensitivity. ashpublications.orgresearchgate.net A recent study also identified the BCL2-BAX complex as being associated with sensitivity to ABT-199, while the BCLxL-BAK complex is linked to resistance, with a companion diagnostic biomarker showing high prediction accuracy in vitro and in a small clinical trial. snuh.org

Table 2: Predictive Biomarkers for ABT-199 Sensitivity in Preclinical Studies

Biomarker Association with ABT-199 Response Cancer Type
IDH1/2 mutations Increased Sensitivity mdpi.comnih.gov Acute Myeloid Leukemia (AML)
NPM1 mutation Increased Sensitivity mdpi.com Acute Myeloid Leukemia (AML)
TP53 mutation/loss Decreased Sensitivity nih.govmdpi.com Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL)
High MCL-1 expression Decreased Sensitivity/Resistance researchgate.netnih.govnih.gov Various
High BCL-XL expression Decreased Sensitivity/Resistance researchgate.netnih.govnih.gov Various
High BCL-2/BIM ratio Increased Sensitivity nih.gov Follicular Lymphoma
High mitochondrial priming (BH3 profiling) Increased Sensitivity mdpi.comnih.gov Chronic Lymphocytic Leukemia (CLL)
Basal JNK1 expression Predictive of synergy with paclitaxel nih.gov Various
CD14/CLEC7A expression Decreased Sensitivity ashpublications.orgresearchgate.net Acute Myeloid Leukemia (AML)
BCL2-BAX complex Increased Sensitivity snuh.org Acute Myeloid Leukemia (AML)
BCLxL-BAK complex Decreased Sensitivity/Resistance snuh.org Acute Myeloid Leukemia (AML)

Table of Compounds

Compound Name
5-Azacitidine
A-1155463
A-1210477
This compound (venetoclax)
ABT-263 (navitoclax)
ABT-737
Array-382
Azacitidine
BKM120
Bortezomib
Chidamide (CS055)
Cyclosporine A
Cytarabine (B982)
Dasatinib
Daunorubicin (B1662515)
Decitabine
Gossypol
GX15-070 (obatoclax)
Idelalisib (B1684644)
JQ-1
LP-118
Metformin
MIM1
Palbociclib
Panobinostat
Quizartinib
Romidepsin
Ruxolitinib
S63845
Selinexor (KPT-330)
Sorafenib
Trametinib
UMI-77
Voruciclib

Q & A

Q. What is the molecular mechanism of ABT-199 hydrochloride, and how does its selectivity for Bcl-2 impact experimental design?

ABT-199 is a highly selective Bcl-2 inhibitor with a Ki of 0.01 nM, showing >4,800-fold selectivity over Bcl-xL and Bcl-w, and no activity against Mcl-1 . To study its mechanism, researchers should design experiments comparing its effects in cell lines with varying Bcl-2 expression levels. For example, use flow cytometry or immunoblotting to quantify Bcl-2 protein levels and correlate with apoptosis assays (e.g., Annexin V/PI staining). Selectivity can be validated by assessing thrombocytopenia risks in models expressing Bcl-xL, as off-target effects on Bcl-xL were problematic in earlier inhibitors .

Q. How can researchers determine the sensitivity of cancer cells to ABT-199 in vitro?

Sensitivity assays should include:

  • Baseline Bcl-2 expression : Use qPCR or Western blot to measure Bcl-2 mRNA/protein levels, as BCL2high status is a predictive marker .
  • BIM binding : Co-immunoprecipitation assays to assess BIM-Bcl-2 interaction, which correlates with ABT-199 response .
  • Apoptosis endpoints : DNA fragmentation ELISA or caspase-3 activation assays in cell lines (e.g., IM-9, HL-60) treated with ABT-199 at varying concentrations (e.g., 0.1–10 µM) .

Advanced Research Questions

Q. What methodologies are recommended to study ABT-199's synergistic effects with chemotherapeutic agents?

  • Combination indices : Use the Chou-Talalay method to calculate synergism (e.g., ABT-199 with doxorubicin or dexamethasone). Design dose-matrix experiments and analyze with CompuSyn software .
  • Mechanistic validation : Assess downstream effects via phospho-Akt or Mcl-1 expression in resistant models (e.g., TAL1-driven tumors show poor ABT-199 response, requiring co-targeting of Mcl-1) .

Q. How can structural biology techniques elucidate ABT-199's interaction with Bcl-2?

  • Thermal shift assays : Monitor Bcl-2 melting temperature (Tm) shifts upon ABT-199 binding. A 1:1 molar ratio induces Tm stabilization (e.g., from 65.5°C to 67.8°C), confirming target engagement .
  • Near-UV spectroscopy : Detect conformational changes in Bcl-2 by observing shifts in aromatic amino acid environments (Trp, Tyr, Phe) upon ABT-199 binding .

Q. What experimental strategies address contradictions in ABT-199 sensitivity across preclinical models?

  • Genetic stratification : Classify models by driver mutations (e.g., TLX3/HOXA vs. TAL1 in T-ALLs). Use CRISPR knockout to validate resistance mechanisms (e.g., BIM deletion reduces sensitivity) .
  • Co-culture systems : Test ABT-199 in stromal cell-supported leukemia models to mimic microenvironment-mediated resistance .

Q. How should clinical trial protocols mitigate tumor lysis syndrome (TLS) risks in ABT-199 studies?

  • Revised dosing : Implement gradual dose escalation (e.g., 20 mg → 400 mg over weeks) and prophylactic hydration/allopurinol .
  • Risk stratification : Use Cairo-Bishop criteria and predictive modeling based on baseline tumor burden, LDH levels, and renal function .

Methodological and Reporting Standards

Q. What are best practices for documenting ABT-199 experiments to ensure reproducibility?

  • Detailed methods : Specify compound source (e.g., CAS: 1257044-40-8), solvent (DMSO concentration ≤0.5% v/v), and dosing schedules (e.g., 12.5 mg/kg in vivo for 60 days) .
  • Data transparency : Report raw data for apoptosis assays, synergism indices, and Bcl-2 expression in supplementary materials. Follow Beilstein Journal guidelines for compound characterization .

Q. How should researchers handle conflicting data between in vitro and in vivo ABT-199 efficacy?

  • Pharmacokinetic bridging : Compare drug exposure (AUC, Cmax) across models. For example, in vivo efficacy may require sustained Bcl-2 inhibition beyond achievable in vitro concentrations .
  • Microenvironmental factors : Test ABT-199 in xenografts with intact immune components or co-administer stromal-modulating agents .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing ABT-199 combination therapy data?

  • Synergy scoring : Use normalized isobolograms or Bliss independence models to distinguish additive vs. synergistic effects .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for in vivo studies, ensuring adequate group sizes (n ≥ 6) to power survival endpoint comparisons .

Q. How can biomarkers optimize patient stratification in ABT-199 clinical trials?

  • BCL2/Mcl-1 ratio : Quantify via IHC or NanoString to identify tumors reliant on Bcl-2 .
  • Dynamic BH3 profiling : Measure mitochondrial priming with peptide stressors (e.g., BIM) to predict ABT-199 responsiveness pre-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.